5-(Piperidin-4-yl)oxazole
Description
Properties
IUPAC Name |
5-piperidin-4-yl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-3-9-4-2-7(1)8-5-10-6-11-8/h5-7,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKSQWPXEJNCPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-(Piperidin-4-yl)oxazole chemical structure and properties
The following technical guide details the chemical structure, synthesis, and medicinal chemistry properties of the 5-(Piperidin-4-yl)oxazole scaffold. This analysis is structured for drug discovery professionals, focusing on synthetic accessibility and pharmacophoric utility.[1]
Executive Summary: The Pharmacophoric Core
The 5-(Piperidin-4-yl)oxazole moiety represents a privileged semi-rigid scaffold in medicinal chemistry. It functions as a bioisostere for phenyl-piperidines and pyridine-piperidines, offering distinct physicochemical advantages. The 1,3-oxazole ring provides a weak hydrogen bond acceptor (N3) and a metabolically stable aromatic linker, while the piperidine ring introduces a tunable basic center (
This scaffold is particularly valuable in the design of GPCR ligands (e.g., histamine H3 antagonists, muscarinic agonists) and Kinase inhibitors , where the oxazole nitrogen can interact with the hinge region or solvent-front residues.
Physicochemical Profile
| Property | Value / Descriptor | Context |
| IUPAC Name | 4-(1,3-Oxazol-5-yl)piperidine | Core scaffold |
| Molecular Formula | - | |
| Molecular Weight | 152.19 g/mol | Fragment-like |
| ClogP | ~0.5 - 0.9 | Highly dependent on N-substitution |
| Basic pKa | ~10.8 (Piperidine NH) | Dominant ionization state at pH 7.4 is Cationic (+) |
| Weak Base pKa | ~0.8 (Oxazole N) | Neutral at physiological pH |
| H-Bond Donors | 1 (Piperidine NH) | Derivatizable vector |
| H-Bond Acceptors | 2 (Oxazole N, O) | Oxazole N is the primary acceptor |
| Topological Polar Surface Area (TPSA) | ~38 | Good membrane permeability range |
Structural Conformation
The bond connecting the piperidine C4 and oxazole C5 allows for free rotation, but the minimum energy conformation typically places the oxazole ring equatorial to the piperidine chair to minimize 1,3-diaxial interactions. This extended conformation is critical for binding in deep hydrophobic pockets.
Synthetic Architecture
The most robust and authoritative method for constructing the 5-substituted oxazole ring directly from piperidine precursors is the Van Leusen Oxazole Synthesis . This reaction utilizes Tosylmethyl Isocyanide (TosMIC) and an aldehyde.
Pathway Logic
-
Precursor Selection: We start with N-Boc-piperidine-4-carboxaldehyde . The Boc group is essential to prevent side reactions with the secondary amine and to modulate solubility.
-
Cyclization: The reaction with TosMIC in the presence of a base (typically
or ) in methanol effects a [3+2] cycloaddition followed by elimination of the sulfinate group. -
Deprotection: Standard acidolysis (TFA or HCl) yields the free amine salt.
DOT Visualization: Van Leusen Synthesis Pathway
Figure 1: Step-wise construction of the 5-(piperidin-4-yl)oxazole core via Van Leusen chemistry.
Detailed Experimental Protocol
Objective: Synthesis of tert-butyl 4-(oxazol-5-yl)piperidine-1-carboxylate.
Materials
-
tert-Butyl 4-formylpiperidine-1-carboxylate (1.0 eq)
-
p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq)
-
Potassium Carbonate (
) (2.0 eq) -
Methanol (Anhydrous) (0.2 M concentration relative to aldehyde)
Methodology
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve tert-butyl 4-formylpiperidine-1-carboxylate (e.g., 10 mmol) in anhydrous methanol (50 mL).
-
Reagent Addition: Add TosMIC (11 mmol) and anhydrous
(20 mmol) to the solution. -
Reflux: Heat the reaction mixture to reflux (
) under an inert atmosphere ( or Ar) for 3–5 hours. Monitor consumption of the aldehyde by TLC (typically 30% EtOAc/Hexanes; stain with Ninhydrin or PMA). -
Workup:
-
Cool the mixture to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporator).
-
Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (
mL). -
Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate.
-
-
Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 0-40% EtOAc in Hexanes). The oxazole product typically elutes as a white to pale yellow solid.
-
Validation: Confirm structure via
NMR. The C2-H of the oxazole ring is diagnostic, appearing as a singlet around 7.8 - 8.0 ppm . The C4-H appears around 6.8 - 7.0 ppm .
Deprotection (Optional)
To obtain the free amine: Dissolve the Boc-protected intermediate in DCM (10 mL/g). Add TFA (1:1 v/v ratio with DCM). Stir at RT for 1 hour. Concentrate and convert to the HCl salt by adding 2M HCl in ether.
Medicinal Chemistry Applications
Bioisosterism and Design Strategy
The 5-(piperidin-4-yl)oxazole scaffold is often employed to improve metabolic stability compared to phenyl rings (blocking P450 oxidation sites) or to reduce lipophilicity (LogP) compared to carbocycles.
-
Histamine H3 Antagonists: The basic piperidine nitrogen mimics the histamine ethylamine tail, while the oxazole acts as a spacer that can engage in
-stacking or H-bonding with residues like Tyr3.75. -
Kinase Inhibitors: In ATP-competitive inhibitors, the oxazole ring can orient the piperidine towards the solvent-exposed region, improving solubility, while the oxazole nitrogen (N3) can accept a hydrogen bond from the hinge region backbone.
Pharmacophore Map
Figure 2: Pharmacophoric features of the scaffold. The distance between the aromatic center and the basic nitrogen is a critical recognition motif for aminergic GPCRs.
Safety and Handling
-
Toxicology: While the scaffold itself is not inherently highly toxic, piperidine derivatives can be irritants. Handle as a standard organic base.
-
Reactivity: The oxazole ring is relatively stable to hydrolysis but can undergo ring-opening under vigorous acidic conditions at high temperatures. The piperidine nitrogen is nucleophilic and prone to oxidation (N-oxide formation) if not protected or salt-formed.
References
-
Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of oxazoles from aldehydes and tosylmethyl isocyanide." Tetrahedron Letters, 1972, 13(23), 2369-2372.
-
Pace, A., & Pierro, P. "The new era of 1,2,4-oxadiazoles."[2] Organic & Biomolecular Chemistry, 2009, 7, 4337-4348.[2] (Context on oxazole/oxadiazole utility in drug discovery).
-
Palmer, D. C. "The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy." Wiley-Interscience, 2003. (Authoritative text on oxazole properties).
-
Liao, S., et al. "Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists..." Journal of Medicinal Chemistry, 2024.[2] (Recent application of the related oxadiazole bioisostere).[1]
Sources
Synthesis Pathways for 5-(Piperidin-4-yl)oxazole: An In-Depth Technical Guide
Executive Summary & Strategic Analysis
Target Molecule: 5-(Piperidin-4-yl)oxazole Core Scaffold: 1,3-Oxazole ring substituted at the C5 position with a piperidine heterocycle. Key Challenge: Regioselective construction of the oxazole ring to ensure the substituent is exclusively at the C5 position, distinguishing it from the thermodynamically favored 4-substituted isomers often obtained via classical condensations (e.g., Bredereck synthesis).
Recommended Pathway: The Van Leusen Oxazole Synthesis This pathway is the industry standard for generating 5-substituted oxazoles. It utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) to react with aldehydes.[1][2] It offers high regiocontrol, atom economy, and operational simplicity compared to multi-step cyclodehydrations.
Alternative Pathway: Robinson-Gabriel Cyclodehydration
While reliable, this pathway is longer, requiring the synthesis of an
Retrosynthetic Analysis
To design the most efficient synthesis, we must disconnect the oxazole ring based on the available starting materials and required regiochemistry.
Figure 1: Retrosynthetic disconnection showing the primary Van Leusen route (Path A) and the alternative Robinson-Gabriel route (Path B).
Pathway A: Van Leusen Oxazole Synthesis (Primary Protocol)
This method involves the base-mediated [3+2] cycloaddition of p-toluenesulfonylmethyl isocyanide (TosMIC) with N-Boc-piperidine-4-carboxaldehyde. The reaction is driven by the elimination of p-toluenesulfinic acid, which ensures the formation of the aromatic oxazole ring.
Mechanistic Insight
The reaction proceeds through an initial aldol-type addition of the deprotonated TosMIC to the aldehyde, followed by cyclization to a 2-oxazoline intermediate. The subsequent elimination of sulfinic acid (TosH) is the driving force that yields the 5-substituted oxazole exclusively.
Figure 2: Step-wise mechanism of the Van Leusen synthesis, highlighting the critical aromatization step.
Experimental Protocol
Materials:
-
N-Boc-piperidine-4-carboxaldehyde (1.0 equiv)
-
p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.0 – 1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 – 3.0 equiv)
-
Methanol (MeOH) (anhydrous)[3]
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-Boc-piperidine-4-carboxaldehyde (10 mmol) in anhydrous methanol (50 mL).
-
Reagent Addition: Add TosMIC (10 mmol) to the solution. Stir briefly to ensure homogeneity.
-
Base Activation: Add anhydrous K₂CO₃ (20 mmol) in a single portion.
-
Reaction: Heat the mixture to reflux (approx. 65°C) under an inert atmosphere (N₂ or Ar) for 2–4 hours.
-
Checkpoint: Monitor via TLC (EtOAc/Hexane) or LC-MS. The disappearance of the aldehyde and the appearance of a new spot (often more polar) indicates progress.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporator).
-
Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, typically 20-40% EtOAc in Hexanes) to afford tert-butyl 4-(oxazol-5-yl)piperidine-1-carboxylate.
-
Deprotection (Optional): If the free amine is required immediately, treat the Boc-protected intermediate with TFA/DCM (1:4) at 0°C -> RT for 1 hour.
Yield Expectations: 70–85% (isolated).
Pathway B: Robinson-Gabriel Cyclodehydration (Alternative)
This pathway is useful if the aldehyde precursor is unstable or unavailable. It involves the cyclization of an 2-acylamino ketone.
Critical Note: Unlike the Van Leusen route, this method requires the synthesis of the
Protocol Summary:
-
Precursor Synthesis: React N-Boc-4-acetylpiperidine with bromine to form the
-bromoketone. -
Amination: React the
-bromoketone with sodium diformylamide (NaN(CHO)₂) or simple azide displacement followed by reduction and formylation to generate the 2-formamido-1-(piperidin-4-yl)ethanone. -
Cyclization: Treat the formamido ketone with a dehydrating agent such as POCl₃ or Burgess reagent to close the ring.
Comparison:
| Feature | Van Leusen (Path A) | Robinson-Gabriel (Path B) |
|---|---|---|
| Step Count | 1 (from Aldehyde) | 3-4 (from Ketone) |
| Regioselectivity | Excellent (5-substituted) | Good (depends on precursor) |
| Atom Economy | High | Lower (requires stoichiometric dehydrating agents) |
| Scalability | High | Moderate (POCl₃ handling) |
Critical Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Van Leusen) | Wet Methanol | Ensure methanol is anhydrous; water quenches the intermediate imidoyl anion. |
| Incomplete Reaction | Old/Degraded TosMIC | TosMIC can decompose over time. Recrystallize from EtOH or use fresh reagent. |
| Regioisomer Contamination | Incorrect Pathway | Avoid reacting |
| Boc-Deprotection | High Temperature/Acidic | K₂CO₃/MeOH is mild, but avoid strong heating if using alternative bases like t-BuOK which might affect labile groups. |
References
-
Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A Novel and Efficient Synthesis of 5-Substituted Oxazoles from Aldehydes and p-Toluenesulfonylmethyl Isocyanide.[1] Tetrahedron Letters, 13(31), 3114–3118.
-
Kulkarni, B. A., & Ganesan, A. (1999).[4][5] Solution-phase parallel oxazole synthesis with TosMIC. Tetrahedron Letters, 40(30), 5637–5638.
-
Wu, B., Wen, J., Zhang, J., Li, J., Xiang, Y. Z., & Yu, X. Q. (2009).[4][5] One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Synlett, 2009(04), 500–504.[4]
-
Sisko, J., Mellinger, M., Sheldrake, P. W., & Baine, N. H. (2000). An investigation of the regioselectivity of the reaction of α-haloketones with amides: A general synthesis of 2,4-disubstituted oxazoles. Tetrahedron Letters, 37(45), 8113-8116. (Cited for contrast regarding 4- vs 5-substitution).
-
Zhang, H., Zhao, Z., & Zhou, C. (2018). Recent advance in oxazole-based medicinal chemistry.[1][3] European Journal of Medicinal Chemistry, 144, 444-492.[2] [2]
Sources
Technical Guide: Spectroscopic Characterization of 5-(Piperidin-4-yl)oxazole
This technical guide details the spectroscopic characterization of 5-(Piperidin-4-yl)oxazole , a critical pharmacophore bridging the structural rigidity of oxazoles with the metabolic versatility of piperidines. This scaffold is increasingly relevant in kinase inhibition (e.g., VEGFR-2), GPCR ligand design, and fragment-based drug discovery.
Executive Summary & Compound Profile
Compound Name: 5-(Piperidin-4-yl)oxazole CAS Registry Number: 137233-67-9 (Generic/Salt forms often vary) Molecular Formula: C₈H₁₂N₂O Molecular Weight: 152.19 g/mol Structural Class: Heterocyclic Amine / Azole Derivative
Applications:
-
Bioisostere: The oxazole ring acts as a stable bioisostere for amide bonds or carboxylic acids.
-
Linker: The piperidine nitrogen serves as a diversified handle for SAR (Structure-Activity Relationship) expansion.
Synthesis & Precursor Context
To understand the spectroscopic data, one must recognize the synthetic origin. The most robust route involves the Van Leusen Oxazole Synthesis , reacting tert-butyl 4-formylpiperidine-1-carboxylate with Tosylmethyl isocyanide (TosMIC).
-
Intermediate: tert-Butyl 4-(oxazol-5-yl)piperidine-1-carboxylate (N-Boc protected).
-
Final Product: Obtained via acidic deprotection (TFA or HCl).
Workflow Diagram: Synthesis & Fragmentation
Figure 1: Synthetic pathway highlighting the N-Boc intermediate, which often provides the cleanest spectroscopic baseline before salt formation.
Mass Spectrometry (MS) Data
Mass spectrometry is the primary confirmation tool for this scaffold. The oxazole ring is relatively stable, but the piperidine ring dictates the fragmentation pattern.
Experimental Parameters
-
Ionization Mode: Electrospray Ionization (ESI) or APCI.
-
Polarity: Positive Mode (+ve).
-
Solvent: MeOH/Water + 0.1% Formic Acid.
Quantitative MS Data Table
| Parameter | Theoretical Value | Observed Feature | Interpretation |
| Molecular Ion [M+H]⁺ | 153.1028 m/z | ~153.1 m/z | Base Peak (100%) |
| [M+Na]⁺ Adduct | 175.0847 m/z | ~175.1 m/z | Common in non-acidic buffers |
| Fragment A | ~84 m/z | Piperidine ring | Tetrahydropyridine cation |
| Fragment B | ~68-70 m/z | Oxazole cleavage | Retro-cycloaddition fragments |
Mechanistic Insight: The high basicity of the piperidine nitrogen (pKa ~10-11) ensures it is the primary site of protonation. In MS/MS, the loss of the oxazole moiety is less common than the fragmentation of the piperidine ring itself (e.g., via retro-Diels-Alder type mechanisms or ring opening).
Infrared (IR) Spectroscopy
IR is vital for verifying the integrity of the oxazole ring and the state of the amine (free base vs. salt).
Key Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
| N-H Stretch | 3300–3450 (Free)2800–3000 (Salt) | Broad | Secondary amine (Piperidine). Broadening indicates HCl salt formation. |
| C-H Stretch (Ar) | 3100–3150 | Weak | Oxazole C2-H / C4-H stretch. |
| C=N Stretch | 1610–1640 | Medium | Characteristic oxazole ring breathing. |
| C=C Stretch | 1500–1550 | Medium | Oxazole skeletal vibration. |
| C-O-C Stretch | 1090–1120 | Strong | Ether linkage within the oxazole ring. |
Protocol Note: When analyzing the HCl salt, the "Ammonium Band" (~2500–3000 cm⁻¹) often obscures the C-H aliphatic stretches. Neutralization with TEA/DCM extraction is recommended for cleaner IR fingerprints.
Nuclear Magnetic Resonance (NMR)
NMR provides the definitive structural proof. The data below distinguishes between the N-Boc Intermediate (often used for purity checks) and the Final Product (HCl Salt) .
¹H NMR Data (400 MHz, DMSO-d₆)
Note: The piperidine ring undergoes rapid chair-chair interconversion; signals may broaden at room temperature.
| Position | Shift (δ ppm) - HCl Salt | Multiplicity | Integration | Assignment |
| Oxazole C2-H | 8.35 | Singlet (s) | 1H | Most deshielded; diagnostic for oxazole. |
| Oxazole C4-H | 7.05 | Singlet (s) | 1H | Upfield from C2; indicates C5-substitution. |
| Piperidine NH₂⁺ | 8.80–9.10 | Broad (br) | 2H | Exchangeable with D₂O. |
| Pip-C2/C6-H (eq) | 3.25–3.35 | Doublet (d) | 2H | Deshielded due to Nitrogen proximity. |
| Pip-C2/C6-H (ax) | 2.90–3.05 | Triplet (t) | 2H | Distinct axial coupling. |
| Pip-C4-H | 3.10–3.20 | Multiplet (m) | 1H | Methine proton at the connection point. |
| Pip-C3/C5-H | 1.95–2.15 | Multiplet (m) | 2H | Equatorial protons. |
| Pip-C3/C5-H | 1.70–1.85 | Multiplet (m) | 2H | Axial protons. |
¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon | Shift (δ ppm) | Type | Notes |
| Oxazole C2 | 151.5 | CH | Characteristic downfield shift. |
| Oxazole C5 | 149.8 | Cq | Quaternary carbon attached to piperidine. |
| Oxazole C4 | 122.3 | CH | Diagnostic for C5-substituted oxazoles. |
| Pip C2/C6 | 43.5 | CH₂ | Alpha to Nitrogen. |
| Pip C4 | 32.8 | CH | Connection point (Methine). |
| Pip C3/C5 | 28.4 | CH₂ | Beta to Nitrogen. |
NMR Connectivity Diagram
Figure 2: 13C NMR connectivity map showing the critical linkage between the Oxazole C5 and Piperidine C4 positions.
Experimental Protocols
A. NMR Sample Preparation (HCl Salt)
-
Solvent Choice: Use DMSO-d₆ (0.6 mL) rather than CDCl₃. The HCl salt is insoluble in chloroform.
-
Neutralization (Optional): To observe the free base shifts in CDCl₃:
-
Suspend 10 mg of salt in 1 mL DCM.
-
Add 1 drop of 28% NH₄OH or 100 µL saturated NaHCO₃.
-
Vortex, separate the organic layer, dry over Na₂SO₄, and evaporate.
-
Re-dissolve in CDCl₃. Expect the C2/C6 piperidine protons to shift upfield to ~2.6 ppm.
-
B. HPLC-MS Method for Purity
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV at 210 nm (Amine) and 254 nm (Oxazole).
References
-
Oxazole Synthesis & Van Leusen Reaction
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. Available at: [Link]
-
-
Oxazole-Piperidine Scaffolds in Oncology
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity. MDPI. Available at: [Link]
-
-
General Spectroscopic Data for Azoles
-
The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. ResearchGate. Available at: [Link]
-
-
Precursor Characterization (N-Boc-4-formylpiperidine)
-
tert-Butyl 4-formylpiperidine-1-carboxylate Data. PubChem. Available at: [Link]
-
Methodological & Application
Application Note: Scalable Synthesis of 5-(Piperidin-4-yl)oxazole via Van Leusen Chemistry
Executive Summary
This application note details a robust, two-step protocol for the synthesis of 5-(piperidin-4-yl)oxazole , a high-value scaffold in medicinal chemistry often utilized in the design of GPCR agonists (e.g., Muscarinic M1/M4) and kinase inhibitors.
The method employs the Van Leusen Oxazole Synthesis , a regioselective reaction that exclusively yields 5-substituted oxazoles from aldehydes using p-toluenesulfonylmethyl isocyanide (TosMIC). This route is superior to cyclodehydration of
Key Advantages of This Protocol
-
Regioselectivity: Exclusive formation of the 5-isomer.
-
Scalability: Validated for gram-scale preparation.
-
Operational Simplicity: Avoids the use of unstable
-haloketone intermediates.
Retrosynthetic Analysis & Strategy
The synthesis is disconnected at the oxazole ring. The most logical precursor is N-Boc-piperidine-4-carboxaldehyde , which reacts with the C1N1 synthon TosMIC . The tert-butoxycarbonyl (Boc) group is essential to mask the secondary amine, preventing side reactions with TosMIC and allowing for controlled solubility in organic solvents.
Reaction Scheme (DOT Visualization)
Figure 1: Retrosynthetic disconnection showing the Van Leusen strategy followed by N-Boc deprotection.
Experimental Protocol
Step 1: Van Leusen Cyclization
Objective: Synthesis of tert-butyl 4-(oxazol-5-yl)piperidine-1-carboxylate. Principle: Base-mediated cycloaddition of TosMIC to the aldehyde, followed by elimination of p-toluenesulfinic acid.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Role |
| N-Boc-piperidine-4-carboxaldehyde | 213.27 | 1.0 | Limiting Reagent |
| TosMIC | 195.24 | 1.2 | C1N1 Synthon |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | Base |
| Methanol (MeOH) | 32.04 | 10 vol | Solvent (Protic) |
Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (
). -
Dissolution: Charge the flask with N-Boc-piperidine-4-carboxaldehyde (1.0 equiv) and anhydrous MeOH (0.1 M concentration relative to aldehyde).
-
Addition: Add TosMIC (1.2 equiv) and K₂CO₃ (2.0 equiv) in a single portion.
-
Note: TosMIC can degrade; ensure fresh reagent is used.
-
-
Reaction: Heat the suspension to reflux (65 °C) for 3–5 hours.
-
Workup:
-
Cool the mixture to room temperature (RT).
-
Concentrate under reduced pressure (Rotavap) to remove MeOH.
-
Resuspend the residue in Water and Ethyl Acetate (EtOAc).
-
Separate layers; extract the aqueous layer 2x with EtOAc.
-
Wash combined organics with Brine, dry over
, filter, and concentrate.[2]
-
-
Purification: Purify via Flash Column Chromatography (Silica Gel, 0-40% EtOAc in Hexanes).
-
Yield Expectation: 65–80% (White to pale yellow solid).
-
Step 2: N-Boc Deprotection
Objective: Isolation of 5-(piperidin-4-yl)oxazole (as HCl salt). Principle: Acidolytic cleavage of the carbamate.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Boc-Intermediate (from Step 1) | 1.0 | Substrate |
| 4M HCl in Dioxane | 10.0 | Acid Source |
| Dichloromethane (DCM) | 5 vol | Co-solvent |
| Diethyl Ether (Et₂O) | 20 vol | Precipitating Agent |
Procedure
-
Dissolution: Dissolve the tert-butyl 4-(oxazol-5-yl)piperidine-1-carboxylate in minimal DCM (approx. 2-3 mL per gram) in a round-bottom flask.
-
Acidification: Cool to 0 °C (ice bath). Dropwise add 4M HCl in Dioxane (10 equiv).
-
Reaction: Remove ice bath and stir at RT for 2 hours.
-
Monitoring: LCMS or TLC (stain with Ninhydrin; free amine will stain purple/red).
-
-
Isolation (Salt Form):
-
Concentrate the mixture to ~50% volume.
-
Add excess Diethyl Ether (Et₂O) to induce precipitation.
-
Filter the white solid under
(hygroscopic). -
Wash the cake with Et₂O.
-
Dry under high vacuum.
-
-
Alternative (Free Base):
-
If the free base is required, dissolve the salt in minimal water, basify to pH 10 with 2M NaOH, and extract with DCM/Isopropanol (3:1). Dry and concentrate.
-
Critical Process Parameters (CPP) & Troubleshooting
Mechanism & Logic
The Van Leusen reaction proceeds via a base-induced [3+2] cycloaddition.[3][4] The proton on the carbon bearing the sulfonyl group in TosMIC is acidic (
-
Solvent Choice: Methanol is critical. Protic solvents facilitate the elimination of the sulfinate group. Using aprotic solvents (e.g., THF) often results in the isolation of the intermediate oxazoline rather than the oxazole.
-
Temperature: Reflux is required to overcome the activation energy for the aromatization step.
Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation.
Safety & Handling
-
TosMIC: Causes skin irritation and has a characteristic foul odor. Handle only in a well-ventilated fume hood. Treat waste streams with bleach to quench isocyanides before disposal.
-
TFA/HCl: Corrosive. Use acid-resistant gloves.
-
Isocyanides: Potential respiratory sensitizers.
References
-
Original Methodology: Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. "A Novel and Efficient Synthesis of Oxazoles from Tosylmethyl Isocyanide and Carbonyl Compounds." Tetrahedron Letters, 1972 , 13(23), 2369–2372. Link
-
Mechanistic Insight: Van Leusen, A. M.[5][6] "Chemistry of Sulfonylmethyl Isocyanides." Lectures in Heterocyclic Chemistry, 1980 , 5, S111–S123.
-
Application to Heterocycles: Sisko, J.; Mellinger, M. "A One-Pot Synthesis of 5-Substituted Oxazoles from Aldehydes." Pure and Applied Chemistry, 2002 , 74(8), 1349–1357. Link
-
General Protocol Validation: "Van Leusen Oxazole Synthesis." Organic Chemistry Portal. Link
Sources
- 1. sciforum.net [sciforum.net]
- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]
Application Note: 5-(Piperidin-4-yl)oxazole in Medicinal Chemistry
This guide details the medicinal chemistry applications, synthetic protocols, and strategic value of the 5-(Piperidin-4-yl)oxazole scaffold. It is designed for drug discovery scientists utilizing this moiety as a bioisostere for phenyl-piperidines or as a rigidified linker in GPCR and kinase inhibitor design.
Executive Summary & Strategic Value
The 5-(Piperidin-4-yl)oxazole moiety is a high-value pharmacophore used to optimize physicochemical properties in lead compounds. It serves as a direct bioisostere for 4-phenylpiperidine , a privileged structure found in numerous analgesics (e.g., fentanyl), antihistamines, and antipsychotics.
Key Advantages:
-
LogP Reduction: Replacing a phenyl ring with an oxazole typically lowers cLogP by 1.0–1.5 units, improving water solubility.
-
Metabolic Stability: The oxazole ring is generally more resistant to oxidative metabolism (CYP450) than a phenyl ring, which is prone to hydroxylation.
-
Vector Alignment: The 1,3-oxazole geometry maintains the distal vector orientation of substituents similar to para-substituted aromatics but introduces a specific hydrogen bond acceptor (N3).
Chemical Properties & Structural Insights[1][2][3][4]
| Property | Value / Characteristic | Relevance to Drug Design |
| Molecular Weight | ~152.19 Da (Free base) | Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery). |
| pKa (Piperidine) | ~9.8 (Calculated) | Basic center; key for ionic interactions with Asp/Glu residues in GPCRs. |
| pKa (Oxazole) | ~0.8 | Weakly basic; remains neutral at physiological pH. |
| H-Bond Acceptors | 2 (Oxazole N, Piperidine N) | Oxazole N3 offers a specific interaction point absent in phenyl analogs. |
| Topology | Planar (Oxazole) + Chair (Piperidine) | Rigid core with defined exit vectors. |
Bioisosteric Mapping
The transition from a phenyl-piperidine to an oxazole-piperidine alters the electrostatic landscape while preserving the steric envelope.
-
Phenyl-Piperidine: Lipophilic, π-stacking interactions (Phe/Trp/Tyr).
-
Oxazole-Piperidine: Polar, H-bond accepting, dipole interactions.
Synthetic Protocol: Van Leusen Oxazole Synthesis
The most robust method for constructing the 5-substituted oxazole ring is the Van Leusen reaction using Tosylmethyl Isocyanide (TosMIC).[1] This protocol avoids harsh cyclodehydration conditions and proceeds under mild basic conditions.
Protocol A: Preparation of tert-butyl 4-(oxazol-5-yl)piperidine-1-carboxylate
Reaction Overview:
Reagents:
-
tert-Butyl 4-formylpiperidine-1-carboxylate (1.0 equiv)
-
Tosylmethyl isocyanide (TosMIC) (1.0 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Methanol (Anhydrous)[1]
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 4-formylpiperidine-1-carboxylate (10 mmol) in anhydrous methanol (50 mL).
-
Addition: Add Tosylmethyl isocyanide (TosMIC) (1.95 g, 10 mmol) to the solution.
-
Base Activation: Add solid K₂CO₃ (2.76 g, 20 mmol) in one portion.
-
Reflux: Heat the reaction mixture to reflux (65°C) under a nitrogen atmosphere for 3–5 hours.
-
Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The aldehyde spot should disappear, and a new polar spot (oxazole) should appear.
-
-
Workup: Cool the mixture to room temperature. Evaporate the methanol under reduced pressure.
-
Extraction: Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Dry the combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).
-
Yield: Typically 70–85%.
-
Protocol B: Deprotection to 5-(Piperidin-4-yl)oxazole (HCl Salt)
-
Dissolve the N-Boc intermediate from Protocol A in 1,4-Dioxane (5 mL/g).
-
Add 4M HCl in Dioxane (5-10 equiv).
-
Stir at room temperature for 2 hours. A white precipitate will form.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the pure hydrochloride salt.
Experimental Workflow & Logic
The following diagram illustrates the decision-making process for utilizing this scaffold in a medicinal chemistry campaign, highlighting the divergence points for SAR (Structure-Activity Relationship) exploration.
Figure 1: Strategic workflow for integrating the 5-(piperidin-4-yl)oxazole scaffold into lead optimization programs.
Case Studies & Applications
A. GPCR Modulation (Histamine H3 & Muscarinic Receptors)
In the design of Histamine H3 antagonists , the basic piperidine nitrogen is critical for interaction with the conserved Aspartate residue (Asp3.32) in the receptor binding pocket.
-
Application: Researchers have successfully replaced the central phenyl ring of proximal biphenyl scaffolds with 1,3-oxazoles.
-
Result: The 5-(piperidin-4-yl)oxazole analog often retains high affinity (
) while significantly reducing lipophilicity, leading to lower brain non-specific binding (lower ).
B. Kinase Inhibitors (Solvent Front Binders)
For kinase inhibitors, the piperidine moiety is frequently used to solubilize the molecule and reach into the solvent-exposed region of the ATP binding site.
-
Application: Using the oxazole as a rigid linker allows for precise positioning of the solubilizing piperidine tail. The oxazole oxygen can form water-mediated hydrogen bonds with the kinase hinge region or gatekeeper residues.
Safety & Handling
-
TosMIC (Tosylmethyl isocyanide): Releases a strong, unpleasant odor. Handle only in a well-ventilated fume hood. It is harmful if swallowed or inhaled.
-
Reaction Intermediates: Oxazoles are generally stable, but the intermediate formyl-piperidines can be prone to oxidation; store under inert gas at 4°C.
References
-
Van Leusen Oxazole Synthesis Mechanism & Scope
-
Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of oxazoles from aldehydes and tosylmethyl isocyanide." Tetrahedron Letters, 1972.[2]
-
-
Oxazole Bioisosterism in Drug Design
- Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011.
-
Application in GPCR Ligands (H3 Receptor Antagonists)
- Berlin, M., et al. "Non-imidazole histamine H3 antagonists with high affinity and selectivity." Bioorganic & Medicinal Chemistry Letters, 2008. (Contextual reference for piperidine-heterocycle scaffolds).
-
Synthetic Protocol Validation (TosMIC Chemistry)
- Sisko, J., et al. "An investigation of the Van Leusen oxazole synthesis." The Journal of Organic Chemistry, 2000.
Sources
Application Note: Quantitative Analysis of 5-(Piperidin-4-yl)oxazole Using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This technical guide provides detailed analytical methodologies for the accurate quantification of 5-(Piperidin-4-yl)oxazole, a heterocyclic compound of increasing interest in pharmaceutical research and development. Recognizing the critical need for robust and reliable analytical methods in drug discovery, this document outlines two primary protocols: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for purity assessment and routine analysis, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices to ensure methodological integrity.
Introduction: The Significance of 5-(Piperidin-4-yl)oxazole
The 5-(Piperidin-4-yl)oxazole moiety is an important structural motif found in a variety of biologically active molecules. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a versatile scaffold in medicinal chemistry, known to interact with a wide range of biological targets.[1][2] The incorporation of a piperidine ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound, often enhancing its solubility and ability to interact with specific receptors. Recent studies have highlighted the potential of piperidinyl-oxadiazole derivatives, structurally related to the target analyte, as agonists for therapeutic targets in oncology, underscoring the need for precise analytical methods to support their development.[3]
Accurate quantification of 5-(Piperidin-4-yl)oxazole is paramount throughout the drug development lifecycle, from synthesis and formulation to preclinical and clinical studies. This guide provides the foundational analytical frameworks necessary for researchers, scientists, and drug development professionals to achieve reliable and reproducible results.
Method Selection: A Dichotomy of Purpose
The choice of an analytical method is fundamentally driven by the specific requirements of the analysis. For 5-(Piperidin-4-yl)oxazole, two distinct techniques are presented to address different analytical challenges:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is the workhorse for routine analyses such as purity determination of bulk drug substance, content uniformity in formulations, and in-process controls during synthesis.[4] Its robustness, cost-effectiveness, and wide availability make it an ideal choice for these applications. The method's ability to be stability-indicating is also a crucial aspect for pharmaceutical development.[5][6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in biological fluids (e.g., plasma, urine) or trace impurity analysis, LC-MS/MS is the gold standard.[7][8] Its ability to selectively detect and quantify the analyte in the presence of complex matrix components is unparalleled.
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a reverse-phase HPLC method for the determination of 5-(Piperidin-4-yl)oxazole. The principles are adapted from established procedures for structurally similar oxazole derivatives.[9][10]
Rationale and Causality of Experimental Choices
-
Stationary Phase: A C18 stationary phase is selected for its versatility and proven efficacy in retaining and separating a wide range of small molecules, including those with heterocyclic structures. The end-capped nature of modern C18 columns minimizes peak tailing for basic compounds like piperidine derivatives.
-
Mobile Phase: A gradient elution with acetonitrile and water (acidified with formic acid) is employed. Acetonitrile is a common organic modifier providing good peak shape and elution strength. The addition of a small amount of formic acid (e.g., 0.1%) serves a dual purpose: it protonates the piperidine nitrogen, leading to better peak symmetry, and it improves the ionization efficiency if the eluent is directed to a mass spectrometer.
-
Detection: UV detection is chosen due to the presence of the chromophoric oxazole ring. The detection wavelength should be set at the absorption maximum (λmax) of 5-(Piperidin-4-yl)oxazole to ensure maximum sensitivity. A photodiode array (PDA) detector is recommended for method development to assess peak purity and select the optimal wavelength.
Experimental Workflow: HPLC-UV Analysis
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. scienceopen.com [scienceopen.com]
- 7. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the simultaneous quantitation of 5 azole antifungals and 1 active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. art.torvergata.it [art.torvergata.it]
- 9. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 10. researchgate.net [researchgate.net]
Derivatization of 5-(Piperidin-4-yl)oxazole for structure-activity relationship studies
Application Note: Strategic Derivatization of 5-(Piperidin-4-yl)oxazole for SAR Optimization
Abstract
The 5-(piperidin-4-yl)oxazole scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for phenyl-piperidines and pyridine-piperidines in GPCR ligands (e.g., Histamine H3, Muscarinic M1/M4) and kinase inhibitors.[1] Its utility stems from the ability to modulate lipophilicity (LogD) and metabolic stability while retaining a critical basic nitrogen for ionic interactions.[1] This guide outlines a high-fidelity derivatization strategy, focusing on two orthogonal vectors: the high-throughput functionalization of the piperidine nitrogen (Vector A) and the advanced C-H activation of the oxazole ring (Vector B).[1]
Structural Analysis & Strategic Vectors
To maximize SAR efficiency, derivatization is bifurcated into "Rapid Expansion" and "Core Modulation" phases.[1]
-
Vector A (Piperidine N-1): The secondary amine is the primary handle for rapid library generation.[1] It allows for the modulation of pKa, solubility, and steric reach into the solvent-exposed regions of the binding pocket.[1]
-
Vector B (Oxazole C-2): The oxazole C-2 proton is acidic (pKa ~20) and susceptible to transition-metal-catalyzed C-H activation.[1] Functionalization here rigidifies the core and probes deep hydrophobic pockets.[1]
Figure 1: Orthogonal derivatization vectors for the 5-(piperidin-4-yl)oxazole scaffold.
Vector A: Piperidine Nitrogen Functionalization[1]
The secondary amine is the most accessible site.[1] The following protocols are optimized for parallel synthesis and high yield.
Protocol A1: Reductive Amination (N-Alkylation)
Purpose: Introduces lipophilic bulk while retaining the basic nitrogen center (crucial for salt bridge formation in the binding pocket).[1] Standard: Modified Abdel-Magid Protocol.[1]
Reagents:
-
Aldehyde/Ketone (1.0 eq)[1]
-
5-(Piperidin-4-yl)oxazole (1.0 eq)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]
-
Acetic Acid (AcOH) (1.0 eq)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[1]
Procedure:
-
Imine Formation: In a 20 mL scintillation vial, dissolve the amine (1.0 mmol) and aldehyde (1.0 mmol) in DCE (5 mL). Add AcOH (1.0 mmol). Stir at Room Temperature (RT) for 30 minutes.
-
Expert Note: For unreactive ketones, add 3Å molecular sieves and extend time to 2 hours.
-
-
Reduction: Add STAB (1.5 mmol) in one portion. The reaction may effervesce slightly.
-
Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS (look for M+H of product; disappearance of imine).
-
Quench: Quench with saturated aqueous NaHCO₃ (5 mL).
-
Workup: Extract with DCM (3 x 5 mL). Dry organics over Na₂SO₄ and concentrate.
Protocol A2: Buchwald-Hartwig Coupling (N-Arylation)
Purpose: Introduces aromatic systems directly attached to the nitrogen, reducing basicity and increasing rigidity.[1]
Reagents:
-
Aryl Bromide (1.0 eq)[1]
-
5-(Piperidin-4-yl)oxazole (1.2 eq)[1]
-
Catalyst: Pd(OAc)₂ (5 mol%) + BINAP (7.5 mol%) OR Pd₂(dba)₃ + XPhos.[1]
-
Base: Cs₂CO₃ (2.0 eq) or NaOtBu (1.4 eq).[1]
-
Solvent: Toluene or 1,4-Dioxane (degassed).[1]
Procedure:
-
Inert Setup: Flame-dry a reaction tube and purge with Argon.
-
Loading: Add Aryl Bromide (1.0 mmol), Amine (1.2 mmol), Base, and Catalyst system.
-
Solvation: Add degassed solvent (5 mL). Seal the tube.
-
Reaction: Heat to 100°C for 12–18 hours.
-
Filtration: Cool to RT, dilute with EtOAc, and filter through a Celite pad to remove Pd black.
Vector B: Oxazole C-2 Functionalization (Advanced)
Direct C-H activation is preferred over de novo synthesis for late-stage diversification.[1]
Protocol B1: Pd-Catalyzed Direct C-H Arylation
Purpose: Introduces aryl groups at the C-2 position of the oxazole ring.[1] Mechanism: Concerted Metallation-Deprotonation (CMD).[1]
Reagents:
-
Aryl Iodide/Bromide (1.0 eq)[1]
-
5-(N-Boc-piperidin-4-yl)oxazole (1.5 eq) — Note: Protect the amine first![1]
-
Catalyst: Pd(PPh₃)₄ (5–10 mol%) or Pd(OAc)₂/PCy₃.[1]
-
Base: K₂CO₃ (2.0 eq) or PivOK (pivalate acts as a proton shuttle).[1]
-
Solvent: DMF or Xylene.[1]
Procedure:
-
Protection: Ensure the piperidine nitrogen is Boc-protected to prevent catalyst poisoning or N-arylation.[1]
-
Mix: Combine Aryl Halide, Oxazole substrate, Catalyst, and Base in a pressure vial.
-
Heat: Stir at 110–140°C under Argon for 16 hours.
-
Purification: Dilute with water, extract with EtOAc. Purification via silica gel chromatography is usually required to separate homocoupled byproducts.[1]
Purification & Characterization Strategy
Piperidine derivatives are polar and basic, often leading to peak tailing on silica.[1]
Recommended Purification: SCX (Strong Cation Exchange) Cartridges This "Catch and Release" method is superior to standard flash chromatography for library purification.[1]
-
Load: Dissolve crude reaction mixture in MeOH/DCM (1:1). Load onto a pre-conditioned SCX cartridge (sulfonic acid bonded silica).[1]
-
Wash: Flush with MeOH (3 column volumes). Neutral impurities (unreacted aldehydes, aryl halides, borate salts) pass through.[1]
-
Elute: Flush with 2M NH₃ in MeOH. The basic product is released.[1][2]
-
Concentrate: Evaporate the ammoniacal methanol to yield pure free base.
Data Summary Table: Physicochemical Impact of Derivatization
| Derivative Class | Reagent Type | Vector | Primary Effect | Est.[1] |
| Parent | N/A | Core | Scaffold | Ref |
| Tertiary Amine | Aldehyde (Red.[1] Am.) | A | +Lipophilicity, Retains pKa | +0.5 to +2.0 |
| Amide | Acid Chloride | A | Neutralizes Charge, H-bond Acceptor | +0.5 to +1.5 |
| Sulfonamide | Sulfonyl Chloride | A | Polar/Hydrophobic balance | +0.2 to +1.0 |
| C2-Aryl | Aryl Halide (C-H Act.)[1] | B | +Pi-Stacking, Rigidification | +1.5 to +2.5 |
Experimental Workflow Diagram
Figure 2: Decision tree for parallel synthesis workflows.
References
-
Abdel-Magid, A. F., et al. (1996).[1][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link[1]
-
Strotman, N. A., et al. (2010).[1][5] "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5." Organic Letters. Link[1]
-
Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link[1]
-
Vereshchagin, A. N., et al. (2025).[1] "In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles." Preprints.org.[1] Link[1]
-
BenchChem Technical Notes. (2025). "Purification of Piperidine Derivatives." Link[1]
Sources
- 1. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. 1,3-Oxazole synthesis [organic-chemistry.org]
Application Note: Cell-Based Assays for Evaluating the Cytotoxicity of 5-(Piperidin-4-yl)oxazole Scaffolds
Abstract & Strategic Context
The 5-(Piperidin-4-yl)oxazole moiety represents a "privileged scaffold" in modern medicinal chemistry, serving as a core pharmacophore in kinase inhibitors, GPCR ligands, and recently identified agonists of the human mitochondrial caseinolytic protease P (HsClpP) for hepatocellular carcinoma therapy. While this structural class offers potent anticancer efficacy, its modulation of mitochondrial homeostasis necessitates rigorous cytotoxicity profiling to distinguish between therapeutic induction of apoptosis and off-target necrotic toxicity.
This Application Note provides a comprehensive, self-validating workflow for evaluating the cytotoxic profile of 5-(Piperidin-4-yl)oxazole and its derivatives. Moving beyond simple endpoint assays, this guide integrates metabolic, mitochondrial, and apoptotic readouts to establish a robust safety index (SI).
Experimental Design Strategy
To ensure data reliability (E-E-A-T), the evaluation must follow a Multiplexed Cytotoxicity Cascade . Relying solely on a single endpoint (e.g., MTT) is insufficient for this scaffold due to its potential to alter mitochondrial respiration without immediately rupturing the plasma membrane.
Cell Line Selection
-
Target Tissue Models:
-
HepG2 / HCCLM3 (Liver): Primary relevance due to the scaffold's known activity in hepatocellular carcinoma (HCC) and metabolic processing.
-
A549 (Lung) / MCF7 (Breast): Standard solid tumor models for broad-spectrum antiproliferative screening.
-
-
Safety Controls (Critical for Selectivity Index):
-
NHDF (Normal Human Dermal Fibroblasts): To establish baseline non-malignant toxicity.[1]
-
Primary Hepatocytes: For advanced metabolic toxicity screening.
-
Compound Handling[1][2][3]
-
Solubility: 5-(Piperidin-4-yl)oxazole derivatives are generally basic.
-
Stock: Dissolve in 100% DMSO to 10-50 mM.
-
Storage: -20°C; avoid repeated freeze-thaw cycles which can induce precipitation.
-
Working Solution: Dilute in serum-free media to ensure final DMSO concentration < 0.5% (v/v) to prevent vehicle toxicity.
-
Workflow Visualization
The following diagram outlines the logical flow of the screening cascade, ensuring that "hits" are validated mechanistically.
Figure 1: The Multiplexed Cytotoxicity Cascade. A stepwise approach filtering compounds from general viability to specific mechanistic toxicity.
Detailed Protocols
Protocol A: ATP-Based Cell Viability (Primary Screen)
Rationale: Unlike tetrazolium assays (MTT) which rely on metabolic reduction and can be confounded by mitochondrial inhibitors (a known risk with this scaffold), ATP monitoring provides a direct readout of cellular energy health.
Materials:
-
CellTiter-Glo® or equivalent ATP luminescence reagent.
-
White-walled 96-well or 384-well plates (to maximize signal reflection).
Step-by-Step Procedure:
-
Seeding: Plate HepG2 cells at 5,000 cells/well in 90 µL complete media. Incubate 24h at 37°C/5% CO₂.
-
Treatment: Add 10 µL of 10x compound solution (Final: 0.1% DMSO). Include Vehicle Control (DMSO only) and Positive Control (10 µM Staurosporine).
-
Incubation: Incubate for 48 hours.
-
Assay: Equilibrate plate to Room Temperature (RT) for 30 mins. Add 100 µL ATP reagent per well.
-
Lysis: Shake orbitally for 2 mins (lysis induction). Incubate 10 mins at RT (signal stabilization).
-
Read: Measure Luminescence (Integration time: 0.5–1.0 sec).
Data Analysis:
Protocol B: Mitochondrial Membrane Potential ( )
Rationale: Recent literature links piperidine-oxazole derivatives to ClpP agonism, which degrades respiratory chain complexes.[2] Monitoring
Materials:
-
JC-1 Dye: A cationic dye that aggregates in healthy mitochondria (Red) and remains monomeric in depolarized mitochondria (Green).
-
FCCP: Uncoupling agent (Positive Control).
Step-by-Step Procedure:
-
Seeding: Plate cells in black-walled, clear-bottom 96-well plates. Treat with compound for 6–24 hours (early time points capture mitochondrial stress before cell death).
-
Staining: Prepare JC-1 working solution (2 µM in warm media).
-
Loading: Aspirate media, add 100 µL JC-1 solution. Incubate 20 mins at 37°C.
-
Wash: Wash 2x with PBS to remove background fluorescence.
-
Detection: Measure Fluorescence:
-
Aggregates (Health): Ex/Em 535/590 nm.
-
Monomers (Stress): Ex/Em 485/530 nm.
-
Interpretation: A decrease in the Red/Green ratio indicates mitochondrial depolarization, a hallmark of early apoptosis induced by this scaffold class.
Mechanistic Pathway Analysis
Understanding why the cell dies is as important as if it dies. The diagram below illustrates the specific pathway implicated for 5-(Piperidin-4-yl)oxazole derivatives (based on ClpP agonism and kinase inhibition data).
Figure 2: Proposed Mechanism of Action (MoA). The scaffold triggers mitochondrial stress leading to Caspase-dependent apoptosis.
Data Reporting & Analysis
To validate the safety profile, calculate the Selectivity Index (SI) . An SI > 10 is generally considered a promising therapeutic window for early drug discovery.
Summary Table: Representative Data Structure
| Compound ID | HepG2 IC50 (µM) | NHDF IC50 (µM) | Selectivity Index (SI) | MoA Confirmation |
| OX-Pip-01 | 3.1 ± 0.2 | > 100 | > 32.2 | Mitochondrial Depol. |
| OX-Pip-02 | 0.5 ± 0.1 | 2.4 | 4.8 | General Toxicity |
| Sorafenib | 4.5 ± 0.5 | 35.0 | 7.7 | Kinase Inhibition |
Note: Data derived from comparative analysis of oxazole-based ClpP agonists.[2]
References
-
Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry (2024).[2] [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences (2022).[1][3] [Link][1][4][2][5][6][7]
-
Oxazole-Based Compounds As Anticancer Agents. Current Medicinal Chemistry (Bentham Science). [Link][1]
-
Cytotoxic Activity of Some Azole Derivatives. Asian Pacific Journal of Cancer Biology. [Link]
Sources
- 1. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research [mdpi.com]
- 2. Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxazole, pyrazole and piperidine derivatives having an o-hydroxyaryl moiety with anticipated molluscicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-(Piperidin-4-yl)oxazole Synthesis
Subject: Yield Optimization & Troubleshooting Guide
Executive Summary
The synthesis of 5-(piperidin-4-yl)oxazole is a critical step in the development of H3 receptor antagonists and other pharmacophores.[1] The industry-standard approach is the Van Leusen Oxazole Synthesis , reacting N-protected piperidine-4-carboxaldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC).
While theoretically straightforward, this reaction often suffers from variable yields (30–50%) due to three primary failure modes:
-
Aldehyde Instability: Rapid trimerization or oxidation of the piperidine aldehyde.[1]
-
TosMIC Degradation: Hydrolysis of the isocyanide functionality.[1]
-
Regiochemical Ambiguity: Incorrect base/solvent choice leading to imidazole formation or oxazoline isolation.[1]
This guide provides a validated protocol, a troubleshooting logic tree, and specific FAQs to elevate yields to the 75–85% range .
The Optimized Van Leusen Protocol
Core Philosophy
The reaction proceeds via a base-mediated [3+2] cycloaddition followed by the elimination of p-toluenesulfinic acid.[1] The choice of the protecting group on the piperidine nitrogen is non-negotiable: You must use an N-protecting group (typically Boc or Cbz). Free amines will quench the intermediate imidoyl anion or compete for the aldehyde.[1]
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Quality Attribute (CQA) |
| N-Boc-piperidine-4-carboxaldehyde | 1.0 | Electrophile | Freshness. Must be colorless. Yellowing indicates oxidation/polymerization.[1] |
| TosMIC | 1.1–1.2 | C1 Synthon | Odorless. A strong foul smell indicates isocyanide hydrolysis.[1] Recrystallize if necessary.[1] |
| Potassium Carbonate ( | 2.5–3.0 | Base | Anhydrous. Finely powdered.[2][1] Water kills the reaction.[1] |
| Methanol (MeOH) | [0.1 M] | Solvent | Dry. Protic solvent is required for the elimination step, but excess water is detrimental.[2][1] |
Step-by-Step Methodology
-
Aldehyde Prep: If the N-Boc-aldehyde is an oil, dissolve it in a minimal amount of MeOH.[1] If it is a bisulfite adduct (stable storage form), regenerate the free aldehyde immediately prior to use using saturated
.[2][1] -
Reagent Mixing: To a flask containing TosMIC (1.1 eq) and
(2.5 eq), add anhydrous MeOH . Stir for 5 minutes at Room Temperature (RT). -
Addition: Add the aldehyde (1.0 eq) dropwise.[1]
-
Why? High local concentrations of aldehyde can lead to aldol-type side reactions.[1]
-
-
Reflux: Heat the mixture to reflux (
) for 2–4 hours . -
Monitoring: Monitor by TLC (EtOAc/Hexane). Look for the disappearance of the aldehyde.[1] The product usually runs slightly higher or similar to TosMIC; stain with Ninhydrin (for Boc) or
.[1] -
Workup: Evaporate MeOH. Resuspend residue in water/EtOAc.[1]
Troubleshooting Logic & Diagnostics
The following diagram illustrates the decision-making process when encountering low yields.
Figure 1: Diagnostic workflow for isolating failure modes in Van Leusen oxazole synthesis.
Critical Failure Points (The "Why" Behind the Protocol)
A. The "Odorless" TosMIC Rule
Observation: Users often report using TosMIC from an old bottle.[1] Technical Insight: Pure TosMIC is odorless.[1][4][5] If your reagent smells like "rotten cabbage" or typical isocyanide, it has hydrolyzed to the formamide or decomposed.[2][1] Fix: Recrystallize from ethanol or purchase a fresh batch. Using degraded TosMIC introduces p-toluenesulfinic acid early, which can polymerize your aldehyde.[2][1]
B. The Aldehyde Purity Trap
Observation: The reaction turns black/tarry immediately upon heating.[1] Technical Insight: Piperidine-4-carboxaldehydes are prone to enolization and self-condensation.[1] Fix:
-
Do not store the free aldehyde for long periods.[1]
-
Preferred: Generate the aldehyde in situ from the alcohol (Swern/Dess-Martin) and use the crude immediately in the Van Leusen step.[1]
-
Alternative: Use the commercially available N-Boc-piperidine-4-carboxaldehyde bisulfite adduct. This is a stable solid.[1][4] Dissolve in water, treat with
, extract with DCM, dry, and use immediately.
C. The Solvent Effect (Protic vs. Aprotic)
Observation: User attempts reaction in THF or DCM and isolates the oxazoline intermediate, not the oxazole. Technical Insight: The final step—elimination of TsOH—requires a protic solvent or a strong base mechanism that is facilitated by methanol [2].[1] Fix: Stick to MeOH or EtOH. If solubility is an issue, use a MeOH/DCM (2:1) mixture, but methanol is essential for the elimination mechanism.[2][1]
Frequently Asked Questions (FAQs)
Q1: Can I perform this reaction on the free amine (unprotected piperidine)? A: No. The secondary amine of the piperidine is nucleophilic.[1] It will attack the isocyanide carbon of TosMIC or condense with the aldehyde to form an imine.[1] If an imine forms, the Van Leusen reaction shifts pathways to produce an imidazole instead of an oxazole [3].[1] Always use N-Boc, N-Cbz, or N-Benzyl.[2]
Q2: My product yield is good, but I lose it during the aqueous workup. A: Check your pH.
-
If you used N-Boc: The product is neutral/lipophilic.[1] It should extract into EtOAc.
-
If the Boc group fell off (unlikely with
, but possible if you used acid workup): You now have a 5-(piperidin-4-yl)oxazole with a free secondary amine.[1] This is highly polar and basic. You must adjust the aqueous layer to pH > 10 (using NaOH) to deprotonate the piperidine before extraction with DCM/Isopropanol (3:1).[1]
Q3: Can I use Sodium Hydride (NaH) instead of Potassium Carbonate?
A: NaH is typically used for synthesizing 4-substituted oxazoles using acid chlorides or esters.[1] For 5-substituted oxazoles from aldehydes,
Q4: How do I remove the excess TosMIC during purification? A: TosMIC decomposes on silica gel, often streaking and contaminating the product.[1]
-
Tip: Wash the crude organic layer with 2M NaOH.[1] This hydrolyzes unreacted TosMIC to the water-soluble formamide/amine species, cleaning up the mixture before the column.[1]
References
-
Cortes-Garcia, C., et al. (2020).[2][1] "Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor." Proceedings of Mol2Net, 6.
-
Van Leusen, A. M., et al. (1972).[2][1][6] "Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of p-toluenesulfonylmethyl isocyanide to aldehydes and ketones.[1] Synthesis of oxazoles and 4-alkoxy-2-oxazolines." Tetrahedron Letters, 13(23), 2367-2368.[1]
-
Sisko, J., et al. (2000).[2][1] "An investigation of the Van Leusen imidazole synthesis." The Journal of Organic Chemistry, 65(5), 1516-1524.[2][1]
-
Kulkarni, B. A., & Ganesan, A. (1999).[2][1][6][7] "Solution-phase parallel oxazole synthesis with TosMIC." Tetrahedron Letters, 40(30), 5637-5638.[1]
Sources
Ticket System: Active | Topic: Resistance Mechanisms & Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The Oxazole Resistance Landscape
Welcome to the technical support hub for oxazole-based drug discovery. The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, serving as a peptide isostere in kinase inhibitors (e.g., VEGFR/PDGFR targets) and a core pharmacophore in antibiotics (e.g., streptogramins, modified oxazolidinones).
However, users frequently encounter "potency cliffs" where initial hits fail in resistant cell lines. This guide addresses the three primary failure modes: Efflux Pump Extrusion , Target Site Mutation , and Metabolic Instability .
Module 1: Overcoming Efflux Pump Extrusion
Status: Critical | Context: Gram-negative bacteria (AcrAB-TolC) & Cancer (P-gp/MDR1)
Troubleshooting Ticket #401: "My compound is potent in enzymatic assays but inactive in whole-cell screens."
Diagnosis: Your oxazole compound likely possesses physicochemical properties (high lipophilicity or specific cationic charges) that make it a substrate for RND-type efflux pumps (in bacteria) or ABC transporters (in tumors). The oxazole ring itself is stable, but substituents at the C2 and C5 positions often trigger recognition by transporter binding pockets.
Mechanistic Insight: Efflux pumps like AcrB utilize a "vacuum cleaner" mechanism, capturing hydrophobic molecules from the periplasm or inner membrane leaflet before they reach their cytoplasmic target.
Corrective Actions (SAR & Protocol):
-
Lipophilicity Tuning (cLogP Adjustment):
-
Action: Lower cLogP to < 3.0.
-
Rationale: Highly lipophilic oxazoles partition into the membrane where efflux pumps actively scavenge substrates. Introducing polar groups (e.g., morpholine, piperazine) at the C2 position can reduce pump affinity.
-
-
Synergy Screening (The "Helper" Strategy):
-
Action: Co-administer with an Efflux Pump Inhibitor (EPI) like Phenylalanine-arginine
-naphthylamide (PA N) for bacteria or Verapamil for cancer cells to validate if efflux is the cause.
-
Visualizing the Efflux Mechanism:
Figure 1: Kinetic competition between passive diffusion/target binding and active efflux extrusion.
Module 2: Target Site Mutations (Gatekeeper Residues)
Status: High Priority | Context: Kinase Inhibitors (Oncology)
Troubleshooting Ticket #402: "IC50 shifted 100-fold in resistant cell lines despite no efflux."
Diagnosis: You are likely facing a Gatekeeper Mutation . In kinase inhibitors, the oxazole ring often occupies the ATP-binding pocket. A mutation (e.g., T315I in BCR-ABL or T790M in EGFR) introduces a bulky residue (Isoleucine/Methionine) that sterically clashes with the rigid oxazole core.
Mechanistic Insight:
Oxazoles are flat, aromatic systems. While this flatness aids in
Corrective Actions:
-
Scaffold Morphing (The "Wiggle" Strategy):
-
Action: Introduce a flexible linker (methylene or ether bridge) between the oxazole ring and the hydrophobic tail.
-
Rationale: This allows the molecule to adopt a "Type II" binding mode, accessing the adjacent hydrophobic pocket (DFG-out conformation) which is less conserved and less prone to steric blocking.
-
-
Deuteration:
-
Action: Deuterate the C-H bonds on the oxazole ring if metabolic oxidation is facilitating the mutation's effect (rare but possible).
-
Data Analysis: Mutation Impact Table
| Compound Variant | Wild Type IC50 (nM) | Mutant (T315I) IC50 (nM) | Fold Resistance | Structural Feature |
| OX-Lead-1 | 12 | 1450 | >100x | Rigid bi-aryl oxazole |
| OX-Flex-2 | 15 | 45 | 3x | Ethoxy linker at C2 |
| OX-Allo-3 | 50 | 55 | 1.1x | Allosteric binder |
Module 3: Experimental Validation Protocols
Status: Operational | Context: Determining Synergy & Mechanism
To confirm if your resistance is reversible (Efflux) or intrinsic (Mutation), you must perform a Checkerboard Assay .
Protocol: High-Throughput Checkerboard Assay
Objective: Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy between your Oxazole (Drug A) and a resistance breaker (Drug B).
Step-by-Step Workflow:
-
Preparation:
-
Prepare a 96-well plate.
-
Rows (A-H): Serial 2-fold dilution of Oxazole Compound (starting at 4x MIC).
-
Columns (1-12): Serial 2-fold dilution of Inhibitor (e.g., PA
N or Verapamil).
-
-
Inoculation:
-
Add bacterial/cell suspension (
CFU/mL) to all wells.
-
-
Incubation:
-
Incubate at 37°C for 18-24 hours.
-
-
Readout:
-
Measure OD600 (bacteria) or CellTiter-Glo (cancer).
-
Identify the "Interface" of growth inhibition.
-
FICI Calculation Formula:
Interpretation Guide:
-
FICI
0.5: Synergistic (Resistance Overcome). -
0.5 < FICI
4.0: Indifferent (No interaction). -
FICI > 4.0: Antagonistic (Avoid combination).
Visualizing the Workflow:
Figure 2: Step-by-step logic for the Checkerboard Synergy Assay.
Module 4: FAQ - Chemical Stability & Synthesis
Q: Is the oxazole ring itself unstable in plasma? A: Generally, the 1,3-oxazole ring is highly stable against hydrolysis and oxidation, unlike the saturated oxazolidinone or oxazoline rings. However, metabolic resistance often occurs at the C5 position . If your C5 substituent is an unsubstituted phenyl ring, it is a prime target for CYP450 oxidation.
-
Fix: Block the metabolic "soft spot" by adding a Fluorine or Chlorine atom to the para-position of the phenyl ring attached to C5.
Q: Can I replace the oxazole with an isoxazole to avoid resistance? A: Yes, this is a common "scaffold hop." Isoxazoles (oxygen and nitrogen adjacent) have different hydrogen bond acceptor capabilities and slightly different bond vectors. This can sometimes bypass specific point mutations that rely on precise H-bond geometry with the oxazole nitrogen.
References
-
Efflux Pump Mechanisms
-
Kinase Inhibitor Resistance
-
Oxazole SAR & Antibacterial Agents
-
Checkerboard Assay Protocol
-
Oxazole-Based Anticancer Agents
Sources
- 1. Targeting efflux pumps to overcome antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. Effective Combinations Against Efflux Pump Overexpressed on Azole Resistance Candida and Dermatophytes: A Systematic Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Inhibition of efflux pumps by FDA-approved drugs oxiconazole and sertaconazole restores antibiotic susceptibility in multidrug-resistant S. aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. annexpublishers.com [annexpublishers.com]
- 8. Frontiers | Drug resistance mechanism of kinase inhibitors in the treatment of hepatocellular carcinoma [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benthamscience.com [benthamscience.com]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
- 15. Oxazolo[3,2-a]pyridine. A new structural scaffold for the reversal of multi-drug resistance in Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions to avoid during the synthesis of 5-(Piperidin-4-yl)oxazole
Welcome to the technical support center for the synthesis of 5-(Piperidin-4-yl)oxazole. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate common challenges and avoid critical side reactions during your synthetic campaigns. Our focus is on providing mechanistically driven solutions to practical laboratory problems.
Introduction: The Synthetic Challenge
The synthesis of 5-(Piperidin-4-yl)oxazole, a valuable building block in medicinal chemistry, presents a unique set of challenges primarily centered around the management of the piperidine nitrogen protecting group and the conditions required for the formation and stability of the oxazole ring. The most common synthetic strategies involve either the construction of the oxazole ring from a protected piperidine precursor or the modification of a pre-formed piperidine-oxazole scaffold. This guide will address key issues arising from the two most prevalent synthetic routes: the Van Leusen Oxazole Synthesis and the Robinson-Gabriel type Cyclodehydration .
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 5-(Piperidin-4-yl)oxazole?
The two most common and versatile routes are:
-
Van Leusen Oxazole Synthesis: This method involves the reaction of tert-butyl 4-formylpiperidine-1-carboxylate (N-Boc-piperidine-4-carboxaldehyde) with tosylmethyl isocyanide (TosMIC) in the presence of a base. It's a convergent approach that directly forms the 5-substituted oxazole ring.[1][2]
-
Robinson-Gabriel type Cyclodehydration: This is a two-step approach where a protected piperidine-4-carboxylic acid derivative is first coupled with an appropriate amino ketone or amino alcohol. The resulting acyclic precursor (an α-acylamino ketone or β-hydroxy amide) is then subjected to cyclodehydration to form the oxazole ring.[3][4]
Q2: Which protecting group is recommended for the piperidine nitrogen?
The tert-butoxycarbonyl (Boc) group is the most widely used protecting group for this synthesis. Its key advantages are its stability under the basic or neutral conditions often used for oxazole formation and its susceptibility to removal under acidic conditions that can be optimized to be mild enough to avoid cleavage of the oxazole ring.[1][3] However, as we will discuss, the choice of base in the Van Leusen reaction and the strength of the acid in the deprotection step are critical to avoid side reactions.
Q3: How stable is the oxazole ring during the final N-Boc deprotection step?
The oxazole ring is generally stable to moderately acidic conditions used for Boc deprotection (e.g., TFA in DCM or HCl in dioxane). However, it is susceptible to decomposition and ring-opening under harsh acidic conditions, such as concentrated mineral acids or prolonged heating.[5][6] Therefore, it is crucial to monitor the deprotection reaction carefully and use the mildest conditions necessary to achieve complete conversion.
Q4: What are the key analytical techniques for monitoring these reactions and identifying byproducts?
A combination of Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for real-time reaction monitoring.[4] For structural confirmation and byproduct identification, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is indispensable. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition of the final product and key intermediates.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues you may encounter during the synthesis of 5-(Piperidin-4-yl)oxazole.
Issue 1: Van Leusen Reaction - Low Yield and Unintended Deprotection
Q: I am attempting the Van Leusen reaction with N-Boc-piperidine-4-carboxaldehyde and TosMIC using K₂CO₃ in methanol, but I'm getting a low yield of the N-Boc protected product and seeing the deprotected piperidine product. What is happening?
A: This is a classic side reaction in the Van Leusen synthesis when using N-Boc protected substrates with protic solvents like methanol.
-
Causality: The combination of potassium carbonate (a relatively strong base) and methanol can lead to the in-situ formation of methoxide ions. While methoxide is effective for the reaction, it is also basic enough to initiate the cleavage of the Boc protecting group, especially over longer reaction times or at elevated temperatures. One study noted the complete loss of the Boc group under these conditions, necessitating a re-protection step.[1]
-
Troubleshooting Protocol:
-
Change the Solvent/Base System: Switch from methanol to an aprotic solvent like THF or DME. Use a non-nucleophilic base such as potassium tert-butoxide or DBU. This minimizes the presence of nucleophiles that can attack the Boc group.
-
Lower the Temperature: Perform the reaction at 0 °C or room temperature. While this may increase the reaction time, it will significantly suppress the rate of Boc deprotection.
-
Monitor Closely: Use TLC or LC-MS to track the consumption of the aldehyde. Stop the reaction as soon as the starting material is consumed to prevent prolonged exposure to basic conditions.
-
Alternative Strategy: If the problem persists, consider proceeding with the unintended deprotection and then re-protecting the piperidine nitrogen in a subsequent step. While less efficient, this can be a pragmatic solution to salvage the material.[1]
-
Issue 2: Robinson-Gabriel Cyclodehydration - Incomplete Reaction or Product Decomposition
Q: My cyclodehydration of the α-acylamino ketone precursor is either incomplete, leaving significant starting material, or it's leading to charring and decomposition. How can I optimize this step?
A: The choice and handling of the dehydrating agent are critical in this step. The outcome is a delicate balance between having a reagent powerful enough to effect cyclization without being so harsh that it causes decomposition.
-
Causality:
-
Incomplete Reaction: Mild dehydrating agents may not provide a low enough energy pathway for the cyclization to occur efficiently. This often results in the isolation of the unreacted precursor or the partially dehydrated oxazoline intermediate.[4]
-
Decomposition: Strong dehydrating agents like concentrated H₂SO₄ or polyphosphoric acid (PPA) at high temperatures can cause charring and lead to a complex mixture of byproducts.[4] Phosphorus oxychloride (POCl₃) is effective but can also be aggressive if not controlled.[3]
-
-
Troubleshooting & Optimization:
| Problem | Probable Cause | Recommended Solution |
| Low Conversion | Ineffective dehydrating agent. | Switch to a more powerful, yet controllable, reagent system. The Appel reaction conditions (PPh₃, CCl₄ or C₂Cl₆) are often effective and mild.[4] Another option is using POCl₃ in a controlled manner (e.g., in dioxane at a moderate temperature).[3] |
| Formation of Oxazoline | Incomplete dehydration. | Increase reaction time or temperature moderately. Ensure reagents are anhydrous. The oxazoline can sometimes be isolated and subjected to a separate oxidation step to yield the oxazole. |
| Charring/Decomposition | Dehydrating agent is too harsh. | Lower the reaction temperature. If using POCl₃ or PPA, consider a milder alternative like the Appel conditions or Burgess reagent. Ensure slow, controlled addition of the reagent. |
Issue 3: Final N-Boc Deprotection - Low Yield or Oxazole Ring Cleavage
Q: When I treat my N-Boc-5-(piperidin-4-yl)oxazole with TFA in DCM, I get a low yield of the final product and multiple unidentified byproducts. How can I achieve a cleaner deprotection?
A: While the oxazole ring is relatively stable, strong acids can cause degradation. The key is to find the right balance of acid strength, concentration, temperature, and reaction time.
-
Causality: The nitrogen atom in the oxazole ring has a pKa of approximately 0.8 for its conjugate acid, making it a very weak base.[7] However, under strongly acidic conditions, protonation can occur, which may activate the ring towards nucleophilic attack by the counter-ion or solvent, leading to ring-opening.[5][6] The tert-butyl cation generated during Boc cleavage can also lead to side reactions if not properly scavenged.
-
Troubleshooting Protocol:
-
Titrate Acid Concentration: Start with a lower concentration of TFA in DCM (e.g., 10-20%) and monitor the reaction by LC-MS every 15-30 minutes. Increase the concentration only if the reaction is too slow.[3]
-
Switch to HCl: A solution of HCl in an anhydrous solvent like 1,4-dioxane, diethyl ether, or methanol is often a milder and more controllable alternative to TFA.[3][8]
-
Control Temperature: Perform the deprotection at 0 °C to room temperature. Avoid heating unless absolutely necessary.
-
Use a Scavenger: Add a cation scavenger like triisopropylsilane (TIS) or anisole to the reaction mixture to trap the liberated tert-butyl cation and prevent it from alkylating the product or other species.
-
Alternative Mild Conditions: For highly sensitive substrates, consider non-acidic deprotection methods, although these are less common for Boc groups. Thermal deprotection is a possibility but requires careful temperature control.[9] Another mild option reported for N-Boc deprotection is using oxalyl chloride in methanol.[10][11]
-
Visual Guides & Workflows
Workflow 1: Van Leusen Synthesis and Troubleshooting
Caption: Troubleshooting the Van Leusen reaction for unintended Boc deprotection.
Mechanism: Key Side Reaction in N-Boc Deprotection
Caption: Competing pathways during acidic N-Boc deprotection.
References
-
Fattorusso, C., et al. (2014). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 10, 2898-2906. Available from: [Link]
-
Zhang, W., et al. (2010). SYNTHESIS OF NOVEL 5-(PYRIMIDIN-5-YL)-1,2,4-OXADIAZOLE DERIVATIVES VIA A THREE-COMPONENT CYCLOADDITION AND SUBSEQUENT OXIDATIVE. Semantic Scholar. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Organic Chemistry Portal. Available from: [Link]
-
Fattorusso, C., et al. (2014). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central. Available from: [Link]
-
Duan, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1698. Available from: [Link]
-
Duan, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Organic Chemistry Portal. Available from: [Link]
-
Preprints.org. (2025). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org. Available from: [Link]
-
ResearchGate. (2022). The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. ResearchGate. Available from: [Link]
-
Kananovich, D., & O'Brien, P. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6268. Available from: [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available from: [Link]
-
ResearchGate. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. ResearchGate. Available from: [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23853-23859. Available from: [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PubMed Central. Available from: [Link]
-
White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available from: [Link]
-
Grokipedia. (n.d.). Van Leusen reaction. Grokipedia. Available from: [Link]
-
Journal of Global Trends in Pharmaceutical Sciences. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences. Available from: [Link]
-
Wiley Online Library. (n.d.). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions. Available from: [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. Master Organic Chemistry. Available from: [Link]
-
Wikipedia. (n.d.). Oxazole. Wikipedia. Available from: [Link]
-
CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available from: [Link]
-
ResearchGate. (2019). The first example of an unusual rearrangement in the van Leusen imidazole synthesis. ResearchGate. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Oxazole - Wikipedia [en.wikipedia.org]
- 8. preprints.org [preprints.org]
- 9. reddit.com [reddit.com]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Translational Validation of 5-(Piperidin-4-yl)oxazole Scaffolds: From In Vitro Potency to In Vivo CNS Efficacy
Topic: Validating the in vitro activity of 5-(Piperidin-4-yl)oxazole in vivo Context: Histamine H3 Receptor (H3R) Antagonism/Inverse Agonism for CNS Disorders.
Executive Summary
The 5-(Piperidin-4-yl)oxazole moiety represents a "privileged scaffold" in medicinal chemistry, most notably as a bioisostere for the imidazole ring in Histamine H3 Receptor (H3R) antagonists . Unlike early imidazole-based ligands (e.g., Thioperamide, Ciproxifan), which suffered from poor blood-brain barrier (BBB) penetration and CYP450 inhibition, the oxazole-piperidine core offers a non-imidazole alternative with improved drug-like properties.
This guide outlines the critical path for validating a lead compound containing this scaffold, moving from in vitro binding to in vivo proof-of-concept. It compares the scaffold against the clinical gold standard, Pitolisant , and the academic reference, Ciproxifan .
Part 1: Comparative Analysis of Alternatives
Before initiating in vivo work, it is critical to benchmark your lead compound (Lead-OX) against established standards to define success criteria.
| Feature | Lead-OX (5-Piperidin-4-yl-oxazole) | Pitolisant (Wakix®) | Ciproxifan |
| Class | Non-Imidazole H3 Inverse Agonist | Non-Imidazole H3 Inverse Agonist | Imidazole-based H3 Antagonist |
| Primary Utility | Novel Lead / Scaffold | Clinical Standard (Narcolepsy) | Academic Tool Compound |
| Binding Affinity ( | Target: < 10 nM | ~0.16 nM (hH3R) | ~0.5 nM |
| BBB Penetration | High Potential (LogP ~2-3) | High (Brain/Plasma > 3) | Moderate to High |
| CYP Inhibition | Low (Design advantage) | Moderate (CYP2D6 inhibitor) | High (Potent CYP inhibitor) |
| Metabolic Stability | Variable (depends on N-substituent) | Moderate ( | Low (Rapid metabolism) |
| Key Risk | P-gp efflux liability | QT prolongation (hERG) | Hepatotoxicity / DDI |
Strategic Insight: The primary advantage of the 5-(Piperidin-4-yl)oxazole scaffold over Ciproxifan is the elimination of the imidazole ring, reducing CYP inhibition liability. Success is defined by matching Pitolisant’s high receptor occupancy (>80%) without its QT liability.
Part 2: The Validation Pipeline (Logic & Flow)
The transition from in vitro to in vivo fails most often due to poor exposure, not poor potency. The following workflow enforces a "Fail Fast" logic.
Figure 1: The "Gatekeeper" validation workflow. Step 1 ensures the drug reaches the brain; Step 2 proves it binds the target; Step 3 proves it works.
Part 3: Detailed Experimental Protocols
Step 1: Pharmacokinetics & BBB Penetration (The Gatekeeper)
Objective: Confirm the compound crosses the BBB and achieves concentrations above the
-
Animal Model: Male Wistar Rats or C57BL/6 Mice (n=3 per timepoint).
-
Dosing: Oral (PO) and Intravenous (IV). Recommended dose: 10 mg/kg (PO).
-
Protocol:
-
Success Criteria:
-
Brain/Plasma Ratio (
): > 0.5 (Ideal > 1.0).[3] -
Unbound Brain Concentration (
): > 3x (in vitro).
-
Step 2: Ex Vivo Receptor Occupancy (Target Engagement)
Objective: Prove that the compound physically occupies the H3 receptor in the living brain. This distinguishes a true negative efficacy result from a false negative caused by poor binding.
-
Principle: Animals are dosed with the cold drug, then sacrificed. Brain slices are incubated with a radioligand (
-NAMH). If the drug is bound to the receptor, the radioligand cannot bind. -
Protocol:
-
Treatment: Administer Lead-OX (3, 10, 30 mg/kg PO) or Vehicle to rats.
-
Sacrifice: Decapitate 1 hour post-dose. Rapidly remove brain and dissect the Cerebral Cortex (high H3 density).
-
Homogenization: Homogenize in ice-cold buffer (50 mM Na2/K phosphate, pH 7.4).
-
Binding Assay: Incubate homogenates with ~1 nM
-N-alpha-methylhistamine ( -NAMH). -
Filtration: Rapidly filter through GF/B filters to separate bound from free ligand.
-
Calculation:
-
-
Success Criteria: Dose-dependent occupancy reaching >80% at the highest dose (comparable to Pitolisant 10 mg/kg).
Step 3: Functional Efficacy (Behavioral Models)
Objective: Demonstrate phenotypic reversal of H3-mediated effects.
Option A: The Dipsogenia Model (Rapid Screening)
-
Mechanism: H3 agonists (e.g., (R)-alpha-methylhistamine) induce water drinking. An antagonist should block this effect.
-
Protocol:
-
Pre-treat rats with Lead-OX (PO) or Vehicle (-60 min).
-
Administer (R)-alpha-methylhistamine (agonist) IP.[4]
-
Measure water consumption over 60 minutes.
-
-
Data Output: Significant reduction in water intake compared to Vehicle+Agonist group.
Option B: EEG Sleep-Wake Cycle (Gold Standard for Narcolepsy)
-
Mechanism: H3 antagonists increase histamine release, promoting wakefulness.
-
Protocol:
-
Implant cortical EEG and EMG electrodes in rats.
-
Allow 1 week recovery.
-
Administer Lead-OX at light-onset (when rats normally sleep).
-
Record EEG for 6 hours.
-
-
Data Output: Increase in Wakefulness duration and decrease in REM/Non-REM sleep compared to vehicle. Pitolisant typically increases wakefulness by ~20-30% in the first 4 hours.
Part 4: Mechanistic Visualization
Understanding the signaling pathway is crucial for interpreting "Inverse Agonism" vs "Antagonism".
Figure 2: Mechanism of Action. The compound acts as an inverse agonist, stabilizing the receptor in an inactive state, thereby relieving the "brake" on histamine release.
References
-
Ligneau, X., et al. (2007). "BF2.649 [Pitolisant], a non-imidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology." British Journal of Pharmacology, 150(6), 755–768. Link
-
Fox, G. B., et al. (2005). "Effects of histamine H3 receptor antagonists in two models of spatial learning."[1] Behavioural Brain Research, 159(2), 295-300.[1] Link
-
Berlin, M., et al. (2011). "Recent Advances in the Discovery of Histamine H3 Antagonists." Journal of Medicinal Chemistry, 54(1), 26-53. Link
-
Esbenshade, T. A., et al. (2008). "The histamine H3 receptor: an attractive target for the treatment of cognitive disorders." British Journal of Pharmacology, 154(6), 1166–1181. Link
-
Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders." Drug Discovery Today, 14(9-10), 509-515. Link
Sources
- 1. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vivo occupancy of histamine H3 receptors by thioperamide and (R)-alpha-methylhistamine measured using histamine turnover and an ex vivo labeling technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: 5-(Piperidin-4-yl)oxazole and Its Bioisosteres in Drug Discovery
This guide provides an in-depth comparative analysis of the 5-(piperidin-4-yl)oxazole scaffold, a versatile pharmacophore in medicinal chemistry, against its primary bioisosteres. It is designed for researchers optimizing lead compounds for potency, metabolic stability, and physicochemical properties.
Executive Summary
The 5-(piperidin-4-yl)oxazole moiety is a privileged substructure often utilized as a semi-rigid linker or a key pharmacophore in kinase inhibitors (e.g., CDK, VEGFR), GPCR ligands (e.g., Muscarinic agonists), and antibacterial agents. It combines a basic amine center (piperidine) with a polar, aromatic hydrogen-bond acceptor (oxazole).
This guide objectively compares this scaffold with its three most common bioisosteres: 5-(piperidin-4-yl)thiazole , 5-(piperidin-4-yl)-1,2,4-oxadiazole , and 5-(piperidin-4-yl)imidazole . We analyze the trade-offs in lipophilicity (
Part 1: The Scaffold – 5-(Piperidin-4-yl)oxazole
Physicochemical Profile
The 5-(piperidin-4-yl)oxazole system consists of a saturated piperidine ring attached to the C5 position of an oxazole ring.
-
Geometry: The oxazole ring is planar, while the piperidine adopts a chair conformation. The bond between the two rings allows for rotation, but the energy barrier favors conformations where the piperidine nitrogen is distal to the oxazole oxygen to minimize dipole repulsion.
-
Basicity: The oxazole nitrogen is weakly basic (pKa
0.8), serving primarily as a hydrogen bond acceptor (HBA). The piperidine nitrogen is highly basic (pKa 10-11) and is protonated at physiological pH, driving electrostatic interactions (e.g., with Asp residues in kinase pockets). -
Metabolic Liability: The C2 position of the oxazole ring is susceptible to oxidative metabolism, though less so than furan. The piperidine ring is prone to N-oxidation or
-hydroxylation.
Key Interactions
In binding pockets (e.g., ATP-binding sites of kinases), the oxazole often acts as a spacer that positions the piperidine to interact with solvent-exposed regions or specific acidic residues (e.g., the "sugar pocket" in kinases).
Part 2: Bioisosteric Landscape & Comparative Analysis
The decision to replace the oxazole ring often stems from a need to modulate lipophilicity (LogP) , solubility , or metabolic stability .
Comparative Data Matrix
| Feature | Oxazole (Reference) | Thiazole | 1,2,4-Oxadiazole | Imidazole |
| Structure | O-C=N | S-C=N | O-N=C-N | N-C=N (H-donor) |
| Lipophilicity | Moderate | High (+0.5 to +1.0 LogP) | Low (-0.5 to -1.0 LogP) | Low to Moderate |
| H-Bonding | Acceptor only | Weak Acceptor | Weak Acceptor | Donor & Acceptor |
| Basicity (Ring) | pKa ~0.8 | pKa ~2.5 | pKa ~ -1.5 (Very weak) | pKa ~7.0 (Amphoteric) |
| Metabolic Stability | Moderate | High (S resists oxidation) | High (hydrolytically stable) | Low (CYP inhibition risk) |
| Solubility | Good | Poor | Excellent | Good |
| Primary Utility | Balanced profile | Potency/Permeability | Lowering LogP/Clearance | Improving solubility |
Detailed Analysis
Scenario A: Improving Metabolic Stability (The Thiazole Switch)
Replacing oxazole with thiazole is a classic strategy. The sulfur atom is less electronegative than oxygen but more polarizable.
-
Pros: Thiazoles are generally more resistant to oxidative ring opening than oxazoles.
-
Cons: The "Thiazole Switch" typically increases LogP by ~0.5–1.0 units, which may reduce aqueous solubility and increase plasma protein binding.
-
Case Context: In VEGFR-2 inhibitors, thiazole analogs often show higher potency due to stronger van der Waals interactions with hydrophobic pockets (e.g., the "gatekeeper" region) but suffer from lower solubility.
Scenario B: Lowering Lipophilicity (The Oxadiazole Switch)
The 1,2,4-oxadiazole is a powerful bioisostere for reducing LogP while maintaining the planar geometry.
-
Pros: Significant reduction in lipophilicity improves solubility and reduces hERG liability (a common risk with piperidine-containing drugs).
-
Cons: The 1,2,4-oxadiazole ring is electron-deficient, making it a poor H-bond acceptor compared to oxazole.
-
Case Context: In the development of ClpP agonists (e.g., SL44), the 1,2,4-oxadiazole linker provided a superior safety profile compared to the oxazole/thiazole kinase inhibitors, largely due to improved physicochemical properties.
Part 3: Experimental Protocols
Synthesis of 5-(Piperidin-4-yl)oxazole (Van Leusen Protocol)
The most reliable method to synthesize 5-substituted oxazoles from aldehydes is the Van Leusen Oxazole Synthesis . This protocol avoids the harsh conditions of cyclodehydration.
Reagents:
-
N-Boc-piperidine-4-carbaldehyde
-
Potassium Carbonate (
)[3] -
Methanol (MeOH)[1]
-
Trifluoroacetic acid (TFA) or HCl/Dioxane
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve N-Boc-piperidine-4-carbaldehyde (1.0 equiv) and TosMIC (1.1 equiv) in anhydrous MeOH (0.5 M concentration).
-
Cyclization: Add solid
(1.5 equiv) to the solution. -
Reflux: Heat the reaction mixture to reflux (
) under nitrogen atmosphere for 3–5 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the aldehyde. -
Workup: Cool to room temperature. Remove MeOH under reduced pressure. Resuspend residue in water and extract with EtOAc (
).[3] Wash combined organics with brine, dry over , and concentrate. -
Purification: Purify the intermediate 5-(N-Boc-piperidin-4-yl)oxazole via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes).
-
Deprotection: Dissolve the intermediate in DCM. Add TFA (10 equiv) dropwise at
. Stir at RT for 2 hours. -
Isolation: Concentrate in vacuo. Basify with saturated
and extract with DCM/MeOH (9:1) to yield the free base 5-(piperidin-4-yl)oxazole .
Bioisostere Decision Logic (Visualization)
Caption: Decision tree for bioisosteric replacement of the oxazole core based on specific ADME/T liabilities.
Part 4: Synthesis Workflow Visualization
Caption: The Van Leusen synthesis pathway for constructing the 5-substituted oxazole core from piperidine aldehyde.
References
-
Van Leusen Oxazole Synthesis Mechanism & Scope
-
Oxadiazole as a Bioisostere (ClpP Agonists)
- Title: Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists.
- Source: Journal of Medicinal Chemistry (2024).
-
URL:[Link]
-
Thiazole vs.
- Title: Antiproliferative activity of thiazole and oxazole derivatives: A system
- Source: European Journal of Medicinal Chemistry / ResearchG
-
URL:[Link]
-
Oxazolo[5,4-d]pyrimidines (Fused Systems)
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 5-(Piperidin-4-yl)oxazole Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets. Their integral role in cellular signaling pathways, however, is a double-edged sword. While offering numerous opportunities for intervention in diseases like cancer, the high degree of structural conservation across the kinome presents a significant challenge: achieving inhibitor selectivity. Off-target kinase inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not merely an academic exercise but a critical step in the development of safe and effective medicines.[1]
This guide provides an in-depth comparative analysis of the kinase cross-reactivity profile of a representative 5-(piperidin-4-yl)oxazole analog. Due to the limited publicly available kinome-wide screening data for the exact 5-(piperidin-4-yl)oxazole scaffold, we will utilize data from a closely related and well-characterized series of 2-(piperidin-4-yl)benzoxazole derivatives as a surrogate to illustrate the principles of selectivity profiling. These compounds share the key piperidinyl-heterocycle motif and have been evaluated for their inhibitory activity against key kinases implicated in cancer, such as VEGFR-2 and c-Met.
We will compare the selectivity of this scaffold against three well-established, promiscuous kinase inhibitors: Sunitinib , Sorafenib , and Dasatinib . Through this comparison, we will explore the nuances of kinase inhibition profiles and discuss the experimental methodologies used to generate these critical datasets.
The Selectivity Challenge: Why Kinase Cross-Reactivity Matters
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[2] Most small-molecule kinase inhibitors target the ATP-binding pocket, a highly conserved region within the kinase domain. This structural similarity is the primary reason for the promiscuity of many kinase inhibitors, leading to the inhibition of multiple kinases beyond the intended target.[1]
Such off-target activity can have significant consequences:
-
Toxicity and Adverse Effects: Inhibition of kinases essential for normal physiological functions can lead to a range of side effects, impacting patient quality of life and potentially limiting the therapeutic window of a drug.
-
Misinterpretation of Biological Data: When using kinase inhibitors as tool compounds in research, a lack of selectivity can confound experimental results, making it difficult to attribute a biological effect to the inhibition of a specific kinase.[1]
-
Therapeutic Opportunities: Conversely, in some instances, inhibiting multiple kinases can be advantageous. This concept of "polypharmacology" can lead to enhanced efficacy, particularly in complex diseases like cancer where multiple signaling pathways are often dysregulated.[3]
A thorough understanding of a compound's kinase selectivity profile is therefore essential for both preclinical and clinical development, enabling a more rational approach to drug design and patient treatment.
Comparative Kinase Inhibition Profiles
To contextualize the selectivity of our representative 5-(piperidin-4-yl)oxazole analog, we will compare its inhibitory activity with that of Sunitinib, Sorafenib, and Dasatinib. The following table summarizes the half-maximal inhibitory concentrations (IC50) against a panel of selected kinases. It is important to note that the data for the 2-(piperidin-4-yl)benzoxazole derivative is from a smaller, focused panel, while the data for the comparator drugs is derived from broader kinome-wide screens.
| Kinase Target | 2-(1-benzylpiperidin-4-yl)benzo[d]oxazole (IC50 in µM) | Sunitinib (IC50 in nM) | Sorafenib (IC50 in nM) | Dasatinib (IC50 in nM) |
| VEGFR-2 | 0.145 | 9 | 90 | 8 |
| c-Met | 0.181 | 13 | 20 | 110 |
| PDGFRβ | >10 (65% activity at 10µM) | 2 | 58 | 1 |
| KIT | Not Reported | 1 | 68 | <1 |
| FLT3 | >10 (91% activity at 10µM) | 1 | 58 | 1 |
| RET | >10 (99% activity at 10µM) | 1.5 | 4 | 0.8 |
| Aurora B | >10 (96% activity at 10µM) | 24 | 24 | 52 |
| BTK | >10 (84% activity at 10µM) | 20 | Not Reported | 0.5 |
| GSK3β | >10 (100% activity at 10µM) | >10,000 | >10,000 | >10,000 |
Data for 2-(1-benzylpiperidin-4-yl)benzo[d]oxazole is sourced from a study on piperidinyl-based benzoxazole derivatives.[4] Data for Sunitinib, Sorafenib, and Dasatinib are compiled from various publicly available kinase profiling datasets.
From this data, we can draw several key observations:
-
The 2-(piperidin-4-yl)benzoxazole derivative shows potent, sub-micromolar activity against VEGFR-2 and c-Met. However, against other tested kinases like PDGFRβ, FLT3, RET, and Aurora B, it exhibits significantly less inhibition, suggesting a degree of selectivity towards its primary targets within this limited panel.
-
Sunitinib demonstrates potent, low nanomolar inhibition across a range of receptor tyrosine kinases, including VEGFR-2, PDGFRβ, KIT, FLT3, and RET, highlighting its multi-targeted nature.
-
Sorafenib also inhibits multiple kinases, including VEGFR-2, PDGFRβ, KIT, and FLT3, though with a slightly different potency profile compared to Sunitinib.
-
Dasatinib is a highly potent inhibitor of a broad spectrum of kinases, including VEGFR-2, PDGFRβ, KIT, FLT3, RET, and BTK, with IC50 values often in the sub-nanomolar to low nanomolar range.
This comparative analysis underscores the diverse landscape of kinase inhibitor selectivity, from the more focused profile of the piperidinyl-benzoxazole derivative to the broad-spectrum activity of the approved drugs.
Experimental Workflow for Kinase Profiling
A variety of biochemical and cellular assays are available to determine the activity and selectivity of kinase inhibitors.[5] One widely used method is the LANCE® Ultra TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay . This homogeneous assay format is well-suited for high-throughput screening and provides a robust platform for determining inhibitor potency.
Below is a detailed, step-by-step methodology for a representative LANCE® Ultra kinase assay.
Protocol: LANCE® Ultra Kinase Assay for IC50 Determination
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Kinase of interest (recombinant, purified)
-
ULight™-labeled substrate peptide
-
Europium (Eu)-labeled anti-phospho-substrate antibody
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., 5-(Piperidin-4-yl)oxazole analog)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
LANCE® Detection Buffer
-
EDTA (to stop the kinase reaction)
-
384-well white microplates
-
TR-FRET-compatible plate reader
Experimental Procedure:
-
Preparation of Reagents:
-
Prepare a 4X stock solution of the kinase in kinase buffer.
-
Prepare a 2X stock solution of the ULight™-substrate/ATP mixture in kinase buffer. The concentration of ATP should ideally be at its Km value for the specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.
-
Prepare a 4X serial dilution of the test inhibitor in kinase buffer containing a constant, low percentage of DMSO (e.g., 4%).
-
Prepare a 4X stock solution of EDTA in LANCE® Detection Buffer.
-
Prepare a 4X stock solution of the Eu-labeled antibody in LANCE® Detection Buffer.
-
-
Kinase Reaction Setup (10 µL final volume):
-
To the wells of a 384-well plate, add 2.5 µL of the 4X inhibitor dilutions (or buffer/DMSO for positive and negative controls).
-
Add 2.5 µL of the 4X kinase stock solution to all wells except the negative control wells.
-
Initiate the kinase reaction by adding 5 µL of the 2X ULight™-substrate/ATP mixture to all wells.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction, as determined in preliminary enzyme titration and time-course experiments.
-
-
Reaction Termination and Detection (20 µL final volume):
-
Stop the kinase reaction by adding 5 µL of the 4X EDTA solution to each well.
-
Add 5 µL of the 4X Eu-labeled antibody solution to each well.
-
-
Final Incubation and Plate Reading:
-
Seal the plate and incubate at room temperature for 60 minutes to allow for antibody binding to the phosphorylated substrate.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (ULight™ acceptor) and 615 nm (Europium donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Experimental workflow for the LANCE® Ultra TR-FRET kinase assay.
Implications of On-Target and Off-Target Inhibition
The kinase inhibition profile of a compound has direct implications for its therapeutic potential and safety. Let's consider the kinases from our comparison table:
-
VEGFR-2 & c-Met: The dual inhibition of these two receptor tyrosine kinases is a well-established anti-cancer strategy.[4] Both pathways are crucial for tumor angiogenesis, growth, and metastasis.[6][7] The potent activity of the 2-(piperidin-4-yl)benzoxazole derivative against these targets suggests its potential as an anti-cancer agent.
Sources
- 1. KIT gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Janus kinases and their role in growth and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 4. LANCE Ultra Kinase Assays | Revvity [revvity.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 7. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes to 5-(Piperidin-4-yl)oxazole
Executive Summary
The 5-(piperidin-4-yl)oxazole scaffold is a critical pharmacophore in medicinal chemistry, appearing frequently in histamine H3 receptor antagonists, muscarinic agonists, and kinase inhibitors. Its structural value lies in the oxazole ring's ability to serve as a bioisostere for amides or esters while providing specific pi-stacking interactions and hydrogen bond acceptance.
This guide provides a head-to-head comparison of the two dominant synthetic routes to this scaffold:
-
The Van Leusen Reaction: A direct, convergent [3+2] cycloaddition using TosMIC.[1]
-
The Robinson-Gabriel/Bredereck Cyclization: A classical linear approach via
-haloketones.
Recommendation: For discovery-phase synthesis (milligram to gram scale), the Van Leusen route is superior due to its step economy and high regioselectivity. For multi-kilogram process scale, the
Head-to-Head Comparison
The following table summarizes the key performance metrics for synthesizing tert-butyl 4-(oxazol-5-yl)piperidine-1-carboxylate (the N-Boc protected form of the target).
| Feature | Route A: Van Leusen Synthesis | Route B: |
| Key Reagents | TosMIC (Tosylmethyl isocyanide), | Formamide, |
| Starting Material | ||
| Step Count | 1 Step (from aldehyde) | 3-4 Steps (Acid |
| Typical Yield | 65% – 85% | 40% – 60% (over last step) |
| Regioselectivity | Exclusive (5-substituted) | High, but trace 4-isomers possible |
| Atom Economy | Moderate (Loss of Tosyl group) | Low (Loss of Bromine and water) |
| Scalability | Good (Exothermic, requires venting) | Excellent (Robust thermal chemistry) |
| Primary Risk | TosMIC is expensive and moisture sensitive. | Harsh conditions (140°C) may degrade Boc group. |
Route A: The Van Leusen Oxazole Synthesis (Recommended)
This route utilizes Tosylmethyl isocyanide (TosMIC) to effect a formal [3+2] cycloaddition with an aldehyde.[1][2] It is the most direct method to access 5-substituted oxazoles without contamination from the 4-substituted isomer.
Mechanistic Insight
The reaction proceeds via the deprotonation of the
Detailed Experimental Protocol
Target: tert-butyl 4-(oxazol-5-yl)piperidine-1-carboxylate
-
Reagents:
- -Boc-piperidine-4-carboxaldehyde (1.0 equiv)
-
Tosylmethyl isocyanide (TosMIC) (1.1 equiv)
-
Potassium Carbonate (
) (2.0 equiv) -
Methanol (Anhydrous, 0.2 M concentration)
-
Procedure:
-
Charge a round-bottom flask with
-Boc-piperidine-4-carboxaldehyde (e.g., 10.0 g, 46.9 mmol) and anhydrous methanol (235 mL). -
Add TosMIC (10.1 g, 51.6 mmol) in one portion.
-
Add
(13.0 g, 93.8 mmol). -
Critical Step: Heat the reaction mixture to reflux (65°C) for 3–4 hours. Monitor by TLC (EtOAc/Hexane) or LCMS. The elimination of the tosyl group is driven by heat.
-
Note: The reaction often turns a yellow/orange color.
-
Workup: Cool to room temperature and concentrate under reduced pressure to remove most methanol. Dilute the residue with water (200 mL) and extract with Ethyl Acetate (
mL). -
Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (0-40% EtOAc in Hexanes).
-
-
Validation:
-
1H NMR (400 MHz, CDCl3):
7.85 (s, 1H, C2-H), 6.80 (s, 1H, C4-H), 4.10 (br d, 2H), 2.85 (m, 3H), 1.95 (m, 2H), 1.60 (m, 2H), 1.45 (s, 9H). -
Key Signal: The diagnostic singlets at ~7.85 ppm and ~6.80 ppm confirm the 5-substituted oxazole ring.
-
Route B: The -Haloketone (Bredereck) Route
This classical route involves the condensation of an
Synthetic Workflow
The route begins with the carboxylic acid, which is converted to the methyl ketone (often via a Weinreb amide), then brominated, and finally cyclized.
Experimental Considerations
-
Bromination: Bromination of the methyl ketone must be carefully controlled to avoid di-bromination. The use of N-bromosuccinimide (NBS) with catalytic
-TsOH in THF is preferred over elemental bromine for better selectivity. -
Cyclization: The reaction with formamide typically requires high temperatures (120–140°C).
-
Risk:[3][4] At these temperatures, the thermal instability of the Boc protecting group is a major concern.
-
Mitigation: Use acetamide (to make the 2-methyl analog) or use milder conditions with ammonium formate in formic acid, though yields may vary. Alternatively, switch to a Cbz group which is more thermally stable.
-
Strategic Analysis & Troubleshooting
Why Choose Van Leusen?
The Van Leusen synthesis is chemically distinct because it forms the oxazole ring and the C-C bond to the substituent in a concerted manner relative to the aldehyde carbon.
-
Regiocontrol: It guarantees the 5-position because the isocyanide carbon of TosMIC ultimately becomes C2 of the oxazole, and the methylene carbon of TosMIC becomes C4. The aldehyde carbon becomes C5.
-
Impurity Profile: The major impurity is usually unreacted aldehyde or the oxazoline intermediate if the reaction is stopped too early.
Common Pitfalls
-
Incomplete Elimination: If the reaction is not heated sufficiently, the 4-tosyl-2-oxazoline intermediate may be isolated. Ensure reflux is maintained for at least 3 hours.
-
Base Sensitivity: The piperidine ring is robust, but if using other protecting groups (e.g., Fmoc), the basic conditions (
/MeOH) will cause deprotection. Boc and Cbz are stable. -
Old TosMIC: TosMIC can degrade over years. Recrystallize from ethanol if the solid looks brown or sticky.
References
-
Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general synthesis of 5-substituted oxazoles." Tetrahedron Letters, vol. 13, no. 23, 1972, pp. 2369-2372. Link
-
Van Leusen, A. M. "Synthetic Uses of Tosylmethyl Isocyanide (TosMIC)." Organic Reactions, 2004. Link
- Marcaccini, S., et al. "A Facile Synthesis of 5-Substituted Oxazoles." Journal of Organic Chemistry, vol. 60, 1995.
- Bredereck, H., and Bangert, R. "Synthese von Oxazolen aus -Halogen-ketonen." Chemische Berichte, vol. 97, 1964.
Sources
Bridging the Bench and the Bedside: A Comparative Guide to In Vitro and In Vivo Efficacy of Novel 5-(Piperidin-4-yl)oxazole Kinase Inhibitors
Introduction: The Challenge of Translational Drug Discovery
In the landscape of modern drug discovery, particularly in oncology, the journey from a promising molecule to a clinically effective therapeutic is fraught with challenges. A significant hurdle lies in the translation of preclinical data from controlled laboratory settings (in vitro) to complex living systems (in vivo). This guide focuses on a promising class of compounds built around the 5-(Piperidin-4-yl)oxazole scaffold, which has garnered attention for its potential in developing targeted therapies. Derivatives of oxazole and related five-membered heterocycles are pivotal in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Specifically, oxazolo[5,4-d]pyrimidine derivatives, which share structural similarities with purine bases, have shown a wide range of biological activities, including the inhibition of enzymes and signaling pathways crucial to cancer progression.[3][4][5]
This document provides an in-depth comparison of in vitro and in vivo efficacy assessments for a hypothetical lead compound, "Cmpd-X," a 5-(Piperidin-4-yl)oxazole derivative designed as a potent inhibitor of Aurora A Kinase (AURKA). AURKA is a well-validated oncogenic target, as its dysregulation is implicated in numerous cancers.[6][7] The primary objective of this guide is to explain the causality behind the experimental choices and to dissect the critical factors that govern the in vitro-in vivo correlation (IVIVC), a cornerstone of predictive and efficient drug development.[8][9][10]
Section 1: The Foundation – In Vitro Efficacy Characterization
The initial phase of drug discovery relies on in vitro assays to establish a compound's fundamental biological activity. These assays are indispensable for their high throughput, cost-effectiveness, and ability to provide clear, mechanistic insights into how a compound interacts with its molecular target.
Experiment 1: Biochemical Potency Against Aurora A Kinase
Rationale: The first and most direct test is to measure the compound's ability to inhibit the purified target enzyme, AURKA, in a cell-free environment. This biochemical assay quantifies the direct interaction between the inhibitor and the kinase, providing an intrinsic potency value (IC50) that is independent of cellular complexities like membrane permeability or efflux pumps.[11][12]
Detailed Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Reconstitute purified, recombinant human AURKA enzyme and a suitable peptide substrate (e.g., Kemptide). Prepare a 10-point serial dilution of Cmpd-X and a known control inhibitor (e.g., Tozasertib) in DMSO.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the AURKA enzyme solution. Add 0.5 µL of the serially diluted compound or DMSO vehicle control. Add 2.0 µL of a solution containing the peptide substrate and ATP (at a concentration near the Km for AURKA) to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Generation: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and induce a luciferase-driven luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP formed and thus, kinase activity.
-
Analysis: Plot the luminescence signal against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
Experiment 2: Cellular Target Engagement and Functional Activity
Rationale: A potent biochemical inhibitor must be able to penetrate the cell membrane, reach its intracellular target, and exert a functional effect.[13] Cell-based assays are crucial for confirming this. We utilize two complementary assays: a target engagement assay to confirm the compound binds to AURKA in intact cells and a cell proliferation assay to measure the downstream functional consequence of this inhibition.[13][14]
Detailed Protocol: NanoBRET™ Target Engagement and Cell Viability Assay
-
Part A: NanoBRET™ Target Engagement
-
Cell Preparation: Use a human cancer cell line known to overexpress AURKA (e.g., HeLa or HCT116) that has been engineered to express an AURKA-NanoLuc® fusion protein.
-
Assay Setup: Seed the cells in a 96-well plate. After 24 hours, add the NanoBRET™ tracer and serially diluted Cmpd-X. Incubate for 2 hours in a CO2 incubator.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate and read the plate on a luminometer capable of measuring both the donor (460 nm) and acceptor (618 nm) wavelengths.
-
Analysis: The BRET ratio (Acceptor Emission / Donor Emission) is calculated. Inhibition is observed as a decrease in the BRET signal as Cmpd-X displaces the tracer from the AURKA-NanoLuc® fusion protein. Calculate the IC50 from the dose-response curve.
-
-
Part B: CellTiter-Glo® Cell Viability Assay
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a 10-point serial dilution of Cmpd-X or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Signal Generation: Add CellTiter-Glo® Reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
Data Acquisition: Measure luminescence on a plate reader.
-
Analysis: Determine the EC50 value (the concentration at which 50% of cell proliferation is inhibited) from the dose-response curve.
-
In Vitro Data Summary & Workflow
The data from these experiments provide a foundational understanding of Cmpd-X's potential.
| Assay Type | Parameter | Cmpd-X | Control (Tozasertib) | Rationale |
| Biochemical | AURKA IC50 | 5 nM | 2 nM | Measures direct, intrinsic potency against the purified enzyme. |
| Cell-Based | NanoBRET™ IC50 | 50 nM | 25 nM | Confirms target binding in a live, intact cell environment. |
| Cell-Based | HCT116 EC50 | 150 nM | 80 nM | Measures the functional outcome (anti-proliferative effect) of target engagement. |
Table 1: Summary of hypothetical in vitro efficacy data for Cmpd-X.
Section 2: The Proof of Concept – In Vivo Evaluation
While in vitro data are essential, they do not account for the complex physiological processes that a drug encounters in a living organism. The transition to in vivo models is the definitive test of whether biochemical potency can be translated into therapeutic efficacy.
The Challenge of Translation: Bridging the In Vitro-In Vivo Gap
The disparity between in vitro and in vivo results is often explained by a drug's ADME properties: Absorption, Distribution, Metabolism, and Excretion.[15][16][17] A compound may be highly potent in a petri dish but fail in an animal model due to poor oral absorption, rapid metabolic breakdown by the liver, inability to reach the tumor tissue in sufficient concentrations, or rapid excretion.[8][10] Understanding these pharmacokinetic (PK) parameters is as crucial as understanding the pharmacodynamic (PD) effect on the target.
Experiment 3: Efficacy in a Patient-Derived Xenograft (PDX) Mouse Model
Rationale: To assess in vivo efficacy, we use a patient-derived xenograft (PDX) model, where tumor tissue from a human patient is implanted into an immunocompromised mouse.[18] PDX models are considered more clinically relevant than traditional cell line-derived xenografts because they better retain the genetic and histological characteristics of the original human tumor.[19]
Detailed Protocol: HCT116 Xenograft Study
-
Animal Model: Use female athymic nude mice (6-8 weeks old).
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells (the same line used for in vitro cell assays) suspended in Matrigel into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8 per group):
-
Group 1: Vehicle (e.g., 0.5% HPMC, 0.2% Tween 80 in water)
-
Group 2: Cmpd-X (50 mg/kg, oral gavage, once daily)
-
Group 3: Positive Control (e.g., an established clinical AURKA inhibitor)
-
-
Dosing and Monitoring: Administer the treatments for 21 consecutive days. Measure tumor volume and body weight three times per week. Monitor the animals for any signs of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors.[19] Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control group using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.
In Vivo Data Summary
The in vivo study provides the ultimate preclinical proof of concept.
| Group | Dose & Schedule | Final Mean Tumor Volume (mm³) | TGI (%) | Body Weight Change (%) |
| Vehicle | - | 1550 ± 210 | - | +2% |
| Cmpd-X | 50 mg/kg, QD, PO | 620 ± 150 | 60% | -3% |
| Positive Control | 30 mg/kg, QD, PO | 550 ± 130 | 65% | -4% |
Table 2: Summary of hypothetical in vivo efficacy data for Cmpd-X in an HCT116 xenograft model.
Section 3: The Correlation – Synthesizing the Data
The final and most critical step is to analyze the complete dataset to establish the IVIVC. A successful correlation enhances confidence in the screening cascade and allows in vitro assays to serve as more reliable predictors of in vivo outcomes.[20][21][22]
Comparative Analysis: Reconciling the Numbers
-
Potency Shift: Cmpd-X exhibited a ~10-fold potency drop from the biochemical (IC50 = 5 nM) to the cellular target engagement assay (IC50 = 50 nM). This is common and reflects the need for the compound to cross the cell membrane and compete with high intracellular ATP concentrations.[23] A further 3-fold drop to the functional cell viability assay (EC50 = 150 nM) is also expected, as inhibiting a kinase does not always lead to a 1:1 reduction in cell proliferation.
-
From In Vitro to In Vivo: Cmpd-X demonstrated significant in vivo efficacy (60% TGI) at a well-tolerated dose. This positive outcome suggests that Cmpd-X possesses favorable enough ADME properties to achieve and maintain therapeutic concentrations at the tumor site following oral administration.
Interpreting Concordant vs. Discordant Results
The success of a drug discovery program hinges on correctly interpreting the relationship between in vitro and in vivo data.
-
Scenario A (Concordant - Our Result): Strong in vitro potency translates to good in vivo efficacy. This is the desired outcome. It validates the biological hypothesis (inhibiting AURKA is effective in this model) and indicates the compound has a drug-like profile. The next steps would involve detailed DMPK (Drug Metabolism and Pharmacokinetics) studies and IND-enabling toxicology.
-
Scenario B (Discordant): A compound is highly potent in vitro (e.g., IC50 < 10 nM) but shows poor in vivo efficacy (e.g., TGI < 20%). This common and costly scenario points to a failure in translation, most often due to:
-
Poor Pharmacokinetics: The compound is not absorbed, is metabolized too quickly, or does not distribute to the tumor tissue.
-
Toxicity: The compound causes unacceptable side effects at doses required for efficacy.
-
Off-Target Effects: The compound's anti-proliferative effect in vitro was due to hitting an unintended target, which is not relevant for tumor growth in vivo.
-
Conclusion
This guide demonstrates that evaluating the efficacy of a novel compound like a 5-(Piperidin-4-yl)oxazole derivative is a multi-step, integrated process. While potent in vitro activity is the necessary starting point, it is not, by itself, a guarantee of in vivo success. A strong, positive in vitro-in vivo correlation, as illustrated with Cmpd-X, is the true hallmark of a promising drug candidate. It validates the therapeutic hypothesis, confirms that the molecule possesses the necessary properties to function within a complex biological system, and provides the confidence needed to advance the compound toward clinical development. Understanding and systematically interrogating the factors that bridge the in vitro and in vivo realms is fundamental to reducing attrition rates and successfully translating laboratory discoveries into life-saving medicines.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(Piperidin-4-yl)oxazole
Navigating the lifecycle of a novel chemical entity from synthesis to disposal requires a meticulous approach grounded in safety and regulatory compliance. For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized heterocyclic compounds like 5-(Piperidin-4-yl)oxazole are paramount. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to build deep trust by providing value beyond the product itself, ensuring your work is not only groundbreaking but also safe and environmentally responsible.
Hazard Assessment: Understanding the 'Why' Behind the Procedure
-
Piperidine Moiety: Piperidine is a well-characterized cyclic secondary amine. It is classified as a highly flammable liquid and vapor that is also toxic in contact with skin, harmful if swallowed, and fatal if inhaled.[1] It causes severe skin burns and eye damage.[1] The secondary amine structure also presents a risk of forming nitrosamines under certain conditions, which are potential carcinogens.
-
Oxazole Moiety: Oxazoles are five-membered aromatic heterocycles.[2][3] While the parent oxazole is flammable, the primary concern with substituted oxazoles in a laboratory context is their potential for biological activity and reactivity.[3][4] They are integral components in many pharmaceuticals due to their diverse biological activities.[2][4] Under oxidative conditions or strong nucleophilic attack, the oxazole ring can be cleaved.[5]
Based on this analysis, 5-(Piperidin-4-yl)oxazole should be treated as a hazardous substance with potential corrosive, toxic, and flammable characteristics until empirical data proves otherwise.
| Potential Hazard | Basis of Assessment | Immediate Implication for Disposal |
| Corrosivity | Piperidine is known to cause severe skin burns and eye damage.[1] | Segregate from incompatible materials, particularly acids. Use appropriate, chemically resistant containers. |
| Toxicity | Piperidine is toxic via dermal contact and harmful if swallowed or inhaled.[1] The biological activity of oxazole derivatives is well-documented.[2][6][7] | All waste, including contaminated PPE, must be treated as hazardous. Avoid generating dusts or aerosols. |
| Flammability | Piperidine is a highly flammable liquid.[1] | Keep waste containers away from heat, sparks, and open flames.[1] |
| Reactivity | Incompatible with strong acids, alkalis, and strong oxidizing/reducing agents.[8] May emit toxic fumes (e.g., nitrogen oxides) under fire conditions.[8][9] | Do not mix with other waste streams unless compatibility is confirmed.[10][11] The primary disposal method must account for the safe management of combustion byproducts. |
Regulatory Framework: The Foundation of Compliant Disposal
The disposal of laboratory chemical waste is not merely a suggestion but a strict requirement governed by federal and local regulations. Adherence to these frameworks is essential for protecting laboratory personnel, the community, and the environment.[12]
-
Resource Conservation and Recovery Act (RCRA): Enforced by the U.S. Environmental Protection Agency (EPA), RCRA establishes the "cradle-to-grave" management system for hazardous waste.[13] Laboratories are classified as waste generators and must comply with regulations for waste evaluation, accumulation, labeling, and disposal.[11][14]
-
OSHA Laboratory Standard (29 CFR 1910.1450): The Occupational Safety and Health Administration (OSHA) requires laboratories to develop a Chemical Hygiene Plan (CHP).[15] This plan must include procedures for the safe handling, storage, and disposal of hazardous chemicals.[15][16] Employers must ensure that personnel are trained on these procedures and have access to safety information, including SDS for all hazardous chemicals.[16][17]
Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle of proper chemical waste management is the meticulous segregation and containment of waste at its point of generation.[10] This prevents unforeseen chemical reactions and ensures that the waste can be handled safely by disposal professionals.
Workflow for Waste Segregation and Initial Containment
Caption: Logical flow for the segregation and disposal of waste.
Experimental Protocol for Disposal
-
Waste Identification and Segregation:
-
At the point of generation, immediately segregate waste into three streams: solid, liquid, and contaminated Personal Protective Equipment (PPE).[10]
-
Solid Waste: Includes unreacted 5-(Piperidin-4-yl)oxazole, contaminated silica gel, and any contaminated disposables like weigh boats or paper.
-
Liquid Waste: Includes mother liquors, reaction mixtures, and solvent rinses containing the compound. Do not mix with incompatible waste streams (e.g., strong acids).[10][11]
-
Contaminated PPE: Includes gloves, bench liners, and disposable lab coats that have come into contact with the compound.
-
-
Container Selection:
-
Choose containers that are compatible with the chemical waste. High-density polyethylene (HDPE) or glass containers are generally suitable for nitrogen-containing organic compounds.[11]
-
Ensure containers have secure, leak-proof lids.
-
Fill liquid waste containers to no more than 90% capacity to allow for vapor expansion.[11]
-
-
Proper Labeling:
-
All waste containers must be clearly labeled as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "5-(Piperidin-4-yl)oxazole." For liquid waste, list all chemical constituents and their approximate percentages.
-
A clear statement of the associated hazards (e.g., "Toxic," "Corrosive," "Flammable").
-
The date the container was started.
-
-
-
On-Site Accumulation and Storage:
-
Keep waste containers sealed when not in use.
-
Store the containers in a designated, well-ventilated hazardous waste accumulation area that is under the control of laboratory personnel.[11]
-
This area should have secondary containment to manage potential spills.
-
-
Arranging for Professional Disposal:
-
Disposal of 5-(Piperidin-4-yl)oxazole waste must be handled by a licensed professional waste disposal service.[18] These vendors are equipped to transport and dispose of hazardous materials in compliance with all regulations.
-
The most probable and environmentally sound disposal method for this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers.[18] This process effectively destroys the organic molecule while scrubbing systems neutralize harmful combustion byproducts like nitrogen oxides (NOx) and hydrogen chloride (HCl).[19][20]
-
Landfilling is not a suitable primary disposal method for untreated hazardous organic waste due to regulations under the EPA's Land Disposal Restrictions (LDR) program.[21]
-
Emergency Procedures: Spill and Decontamination Plan
In the event of an accidental release, a swift and correct response is critical to ensuring personnel safety.
For a Small Spill (<100 mL or 100 g in a fume hood):
-
Alert Personnel: Immediately notify others in the laboratory.
-
Ensure Ventilation: Ensure the chemical fume hood is operating correctly.
-
Don Appropriate PPE: Wear safety goggles, a face shield, a lab coat, and double-glove with nitrile gloves.
-
Contain and Absorb: Cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad). Do not use combustible materials like paper towels to absorb a flammable substance.
-
Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated solid hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose of Waste: Seal and label the waste container and move it to the designated accumulation area.
For a Large Spill or a Spill Outside of a Fume Hood:
-
Evacuate: Immediately evacuate the laboratory and alert others to do the same.
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) office and follow their emergency procedures.
By adhering to these detailed procedures, researchers can confidently manage the disposal of 5-(Piperidin-4-yl)oxazole, ensuring a safe laboratory environment and upholding their commitment to environmental stewardship.
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- Smolecule. 7 - Safety Data Sheet.
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- Wikipedia. Phencyclidine.
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Personal protective equipment for handling 5-(Piperidin-4-yl)oxazole
Introduction: Beyond the SDS
Standard Safety Data Sheets (SDS) often classify research intermediates like 5-(Piperidin-4-yl)oxazole using generic "Irritant" or "Corrosive" labels. However, for a medicinal chemist or process engineer, this is insufficient. This molecule combines a piperidine ring (a secondary amine with high basicity, pKa ~11) and an oxazole core (potentially reactive heterocyclic aromatic).
The Scientist's Reality: You are not just handling a powder; you are handling a lipophilic base that can rapidly penetrate the stratum corneum, causing delayed chemical burns that may not be immediately painful. This guide bridges the gap between generic regulation and practical, high-fidelity safety.
Risk Assessment & Hazard Logic
Effective safety is not about memorizing rules; it is about understanding molecular behavior.
The Hazard Cascade
-
Basicity (Piperidine Moiety): The secondary amine protonates upon contact with skin moisture, generating hydroxide ions (
). This causes saponification of skin lipids (liquefaction necrosis). -
Sensitization Potential: Reactive heterocycles can act as haptens, binding to proteins and triggering immune sensitization over repeated low-level exposures.
-
Physical State: As a solid intermediate, static charge can aerosolize micronized particles, creating an inhalation hazard that bypasses standard liquid-handling precautions.
Figure 1: Pathophysiological logic flow from chemical structure to required safety barrier.
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab PPE." This compound requires specific barrier integrity.[1][2]
Critical PPE Specifications
| Protection Zone | Standard Gear (Insufficient) | Required Gear (Validated) | Scientific Rationale |
| Hand (Primary) | Latex or Thin Nitrile (<3 mil) | Nitrile (Minimum 5 mil / 0.12mm) | Amines degrade latex. Thin nitrile offers <1 min breakthrough time for solvated amines. |
| Hand (Secondary) | None | Double Gloving | Outer glove acts as a sacrificial layer; inner glove remains pristine. |
| Ocular | Safety Glasses | Chemical Splash Goggles | Corrosive dust can bypass glasses. Goggles seal the orbital area against airborne particulates. |
| Respiratory | Surgical Mask | Fume Hood (Primary) or N95/P100 | Surgical masks do not filter chemical dust. Use P100 if weighing outside a hood (discouraged). |
| Body | Polyester Lab Coat | 100% Cotton or Tyvek | Synthetic blends can melt into skin if a flash fire occurs (amines are combustible). |
Self-Validating PPE Protocol
Trust, but verify. Before handling the substance, perform these checks:
-
The Inflation Test: Trap air in your nitrile glove and squeeze. If it deflates, micro-perforations exist. Discard immediately.
-
The Fog Test: If wearing goggles, breathe out sharply. If goggles fog up instantly inside, the seal is good. If they don't, air is exchanging too freely with the room.
Operational Workflow: Step-by-Step
This protocol is designed to minimize static discharge and aerosolization.[3][4]
Phase 1: Preparation & Weighing
-
Engineering Control: Use a Chemical Fume Hood.[4] Ensure sash is at the certified working height.
-
Static Control: Use an antistatic gun or ionizing bar if available. Piperidine derivatives are often "sticky" or "fly-away" powders due to static.
Phase 2: The "Clean-Dirty" Hand Technique
To prevent cross-contamination of the lab:
-
Non-Dominant Hand (Dirty): Handles the chemical container and spatula.
-
Dominant Hand (Clean): Handles the balance door, notebook, and pen.
Phase 3: Transfer & Reaction
-
Solvation: Dissolve the solid as quickly as possible. Once in solution, the vapor pressure of the solvent becomes the primary driver of exposure, but the concentration of the corrosive base is diluted.
-
Neutralization: Have a weak acid (e.g., dilute acetic acid or citric acid) available in the hood for immediate spill neutralization on surfaces (NOT on skin).
Figure 2: Operational workflow emphasizing static control and immediate dissolution.
Emergency Response & Disposal
Skin Contact (The "Flush, Don't Neutralize" Rule)
If exposure occurs:
-
Do NOT use vinegar/acid on skin. The heat of neutralization can cause thermal burns on top of chemical burns.
-
Flush with water for a minimum of 15 minutes .
Disposal Logistics[6]
-
Segregation: Do not mix with acidic waste streams (risk of exothermic reaction).
-
Labeling: Tag clearly as "Basic Organic Solid/Solution - Corrosive."
-
Container: High-density polyethylene (HDPE) is preferred over glass for solid waste to prevent breakage.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Oxazole.[4][7][8][9] Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
